Rosiglitazone maleate
Description
A thiazolidinedione that functions as a selective agonist for PPAR GAMMA. It improves INSULIN SENSITIVITY in adipose tissue, skeletal muscle, and the liver of patients with TYPE 2 DIABETES MELLITUS.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUKZSWUHZXAV-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023569 | |
| Record name | Rosiglitazone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
68.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49681563 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155141-29-0 | |
| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155141-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosiglitazone Maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155141290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosiglitazone maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rosiglitazone maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROSIGLITAZONE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX2339DP44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Rosiglitazone Maleate
Abstract
Rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its primary mechanism of action involves binding to and activating PPARγ, which in turn modulates the transcription of a complex network of genes controlling glucose and lipid metabolism, as well as inflammatory responses. This activation leads to enhanced insulin sensitivity in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver. This document provides an in-depth technical overview of the molecular pathways, downstream physiological effects, and key experimental methodologies used to elucidate the mechanism of action of rosiglitazone. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism
Rosiglitazone functions as a highly selective and potent agonist for PPARγ, a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and the regulation of insulin sensitivity.[1][2][3] The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that alters gene expression in target tissues, forming the basis of its therapeutic effects.[1]
Ligand Binding and Receptor Activation
The process begins when rosiglitazone enters the cell and binds directly to the ligand-binding domain (LBD) of the PPARγ nuclear receptor.[2] This binding event induces a critical conformational change in the receptor's structure. Rosiglitazone is noted for its high selectivity for PPARγ, with negligible binding action on the PPARα isoform.[1][4]
Heterodimerization and DNA Binding
Upon ligand binding, the activated PPARγ receptor forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2][5][6] This newly formed PPARγ-RXR complex then translocates to the nucleus where it recognizes and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of its target genes.[2][5][6]
Transcriptional Co-activator Recruitment and Gene Regulation
The binding of the PPARγ-RXR heterodimer to PPREs facilitates the recruitment of a suite of transcriptional co-activator proteins, such as PPARγ co-activator-1α (PGC-1α) and the histone acetyltransferase p300/CBP.[5][7] This complete complex initiates the transcription of downstream target genes, leading to the synthesis of new proteins that mediate the physiological effects of rosiglitazone.[6]
Downstream Cellular and Physiological Effects
The transcriptional changes induced by rosiglitazone lead to significant alterations in cellular function, primarily resulting in improved insulin sensitivity and anti-inflammatory effects.
Regulation of Glucose and Lipid Metabolism
Rosiglitazone enhances the sensitivity of adipose tissue, skeletal muscle, and the liver to insulin.[1] This is achieved by upregulating the expression of genes involved in glucose transport and utilization, such as GLUT4.[8][9] In adipose tissue, rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing free fatty acids as triglycerides.[2] This action helps to reduce circulating levels of free fatty acids, which can contribute to insulin resistance in other tissues.[1]
Anti-inflammatory Actions
Beyond its metabolic effects, rosiglitazone exerts anti-inflammatory properties.[4] It has been shown to suppress the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in adipose tissue.[8][9][10] Furthermore, rosiglitazone can inhibit inflammatory signaling pathways, such as the Nuclear Factor kappa-B (NFκB) pathway, by increasing the levels of its inhibitor, IκB.[1][4] Studies have also demonstrated that rosiglitazone activation of PPARγ represses fractalkine (FKN) signaling, a pathway involved in leukocyte migration and adhesion during inflammation, by downregulating the fractalkine receptor and impeding the nuclear export of FKN.[11][12]
PPARγ-Independent Pathways
While the majority of its effects are mediated through PPARγ, some evidence suggests that rosiglitazone may also engage in PPARγ-independent signaling. For instance, in non-small cell lung carcinoma cells, rosiglitazone was found to inhibit the mTOR signaling pathway through the activation of Tumor Sclerosis Complex-2 (TSC2), an effect that was not blocked by a PPARγ antagonist.[13]
Quantitative Analysis of Rosiglitazone's Effects
The activity of rosiglitazone has been quantified through various in vitro and in vivo studies, providing a clearer picture of its potency and therapeutic effects.
Receptor Binding Affinity
Rosiglitazone's efficacy begins with its strong binding affinity to its molecular target.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to PPARγ | ~40 nM | [13] |
| Relative Binding Affinity vs. Pioglitazone | ~30-fold higher for PPARγ | [3] |
Modulation of Gene Expression in Human Adipose Tissue
Clinical studies have quantified the impact of rosiglitazone treatment on the expression of key metabolic and inflammatory genes in the adipose tissue of patients with type 2 diabetes.
| Gene | Biological Function | Fold Change in Expression | Reference |
| Stearyl-CoA desaturase (SCD) | Triacylglycerol Storage | 3.2-fold increase | [8][9] |
| CD36 | Fatty Acid Transport | 1.8-fold increase | [8][9] |
| GLUT4 | Glucose Transport | 1.5-fold increase | [8][9] |
| α-1 type-1 procollagen | Tissue Structure | 1.7-fold increase | [8][9] |
| Interleukin-6 (IL-6) | Inflammation | 0.6-fold of control (40% decrease) | [8][9] |
| Chemokine (C-C motif) ligand 3 | Inflammation | 0.4-fold of control (60% decrease) | [8][9] |
| Resistin | Insulin Resistance / Inflammation | 0.3-fold of control (70% decrease) | [8][9] |
Clinical Efficacy
The net result of these molecular changes is a significant improvement in glycemic control in patients.
| Clinical Parameter | Effect Size | Reference |
| Hemoglobin A1c (HbA1c) Reduction | 1% to 2% decrease vs. placebo | [3][14] |
Key Experimental Protocols for Elucidating Mechanism of Action
The mechanism of action of PPARγ agonists like rosiglitazone is investigated using a combination of biochemical, cell-based, and in vivo assays.
PPARγ Competitive Binding Assay
This assay quantifies the ability of a test compound to bind to the PPARγ receptor by measuring its capacity to displace a high-affinity labeled ligand. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[15][16]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, fluorescently-labeled PPARγ ligand (tracer), and purified PPARγ Ligand Binding Domain (LBD) protein.
-
Compound Plating: Serially dilute rosiglitazone (or test compound) in an appropriate microplate. Include controls for no displacement (vehicle only) and maximal displacement (high concentration of a known unlabeled ligand).
-
Assay Reaction: Add the PPARγ LBD and the fluorescent tracer to all wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-6 hours) to allow the binding reaction to reach equilibrium.[15][16]
-
Signal Detection: Read the plate using a TR-FRET-capable plate reader. The signal is inversely proportional to the binding of the test compound.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to calculate the IC50 (the concentration of the compound that displaces 50% of the tracer).
PPARγ Transactivation (Reporter Gene) Assay
This cell-based functional assay measures the ability of a compound to activate the transcriptional machinery downstream of PPARγ binding.
Protocol Outline:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HepG2). Co-transfect the cells with two plasmids:
-
An expression vector containing the full-length PPARγ gene.
-
A reporter vector containing a PPRE sequence upstream of a reporter gene (e.g., luciferase).
-
-
Compound Treatment: After allowing time for plasmid expression, treat the transfected cells with various concentrations of rosiglitazone or the test compound.
-
Incubation: Incubate the cells for 18-24 hours to allow for transcription and translation of the reporter gene.
-
Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the reporter enzyme.
-
Luminescence Measurement: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) to the cell lysate. Measure the resulting luminescence, which is directly proportional to the transcriptional activity of PPARγ.
-
Data Analysis: Normalize the luminescence signal to a control (e.g., total protein concentration) and plot against compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
Gene Expression Analysis by Real-Time PCR (qPCR)
This technique is used to quantify changes in the mRNA levels of specific PPARγ target genes in cells or tissues following treatment with rosiglitazone.[8][17]
Protocol Outline:
-
Sample Collection: Obtain tissue biopsies (e.g., subcutaneous adipose tissue) or cultured cells before and after treatment with rosiglitazone.[9][17]
-
RNA Extraction: Isolate total RNA from the samples using a suitable extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA template, primers specific for the target gene (e.g., GLUT4, IL-6) and a housekeeping gene (for normalization), and a fluorescent dye (e.g., SYBR Green) or probe.
-
Thermocycling: Run the reaction in a real-time PCR machine. The machine measures the fluorescence increase at each cycle, which corresponds to the amount of amplified DNA.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Calculate the relative change in target gene expression after normalizing to the housekeeping gene, often using the ΔΔCt method.
Conclusion
The mechanism of action of this compound is centered on its function as a selective and potent agonist of the PPARγ nuclear receptor. Through a well-defined signaling cascade involving receptor activation, heterodimerization with RXR, and binding to PPREs, rosiglitazone orchestrates a large-scale remodeling of the transcriptome in insulin-sensitive tissues. This results in the upregulation of genes involved in lipid storage and glucose metabolism and the downregulation of genes that promote inflammation. The cumulative effect of these changes is a significant improvement in insulin sensitivity and glycemic control, which constitutes its primary therapeutic benefit in the management of type 2 diabetes mellitus.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mechanisms responsible for beneficial and adverse effects of rosiglitazone in a rat model of acute cardiac ischaemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone activation of PPARγ suppresses fractalkine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Rosiglitazone activation of PPARγ suppresses fractalkine signaling | Semantic Scholar [semanticscholar.org]
- 13. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Rosiglitazone Maleate: A Comprehensive Technical Guide to a PPARγ Agagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4] This document provides an in-depth technical overview of rosiglitazone maleate, focusing on its core mechanism of action as a PPARγ agonist. It includes a summary of its chemical and physical properties, detailed signaling pathways, comprehensive experimental protocols for assessing its activity, and a compilation of quantitative data from various studies. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Introduction
This compound is an oral antidiabetic agent that improves glycemic control by enhancing insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[5][6][7] Its therapeutic effects are primarily mediated through the activation of PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.[1][8] Upon activation by ligands like rosiglitazone, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8][9] This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[5][10]
Chemical and Physical Properties
This compound is the maleate salt of rosiglitazone.[11]
-
Chemical Name: 5-[[4-[2-(Methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione maleate[12]
-
CAS Number: 155141-29-0[11]
-
Molecular Formula: C₁₈H₁₉N₃O₃S · C₄H₄O₄[3]
-
Molecular Weight: 473.52 g/mol (maleate salt)[13]
-
Appearance: White to off-white solid[3]
-
Melting Point: 122-123°C[3]
-
pKa: 6.8 and 6.1[3]
Mechanism of Action: PPARγ Signaling Pathway
Rosiglitazone acts as a high-affinity agonist for PPARγ. The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that ultimately lead to improved insulin sensitivity and glucose homeostasis.
Ligand Binding and Receptor Activation
Rosiglitazone binds to the ligand-binding domain (LBD) of PPARγ, inducing a conformational change in the receptor. This change facilitates the recruitment of co-activator proteins, such as PPARγ co-activator-1α (PGC-1α), and the dissociation of co-repressor complexes.[9]
Heterodimerization and DNA Binding
The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).[8] This PPARγ-RXR heterodimer then binds to PPREs located in the regulatory regions of target genes.[8]
Gene Transcription and Biological Effects
The binding of the PPARγ-RXR heterodimer to PPREs modulates the transcription of genes involved in:
-
Glucose Metabolism: Upregulation of glucose transporter type 4 (GLUT4), leading to increased glucose uptake in adipose tissue and skeletal muscle.[5]
-
Lipid Metabolism: Promotion of fatty acid uptake and storage in adipocytes, thereby reducing circulating free fatty acids which contribute to insulin resistance.[5]
-
Adipogenesis: Stimulation of the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing lipids.[5]
-
Inflammation: Inhibition of the expression of pro-inflammatory cytokines by transrepression of transcription factors like NF-κB.[2][5]
Quantitative Data
The following table summarizes key quantitative parameters for rosiglitazone's interaction with PPARγ, compiled from various in vitro studies.
| Parameter | Value | Species/Cell Line | Assay Type | Reference(s) |
| EC₅₀ | 30 nM | - | PPARγ1 activation | [14] |
| 100 nM | - | PPARγ2 activation | [14] | |
| 60 nM | - | PPARγ activation | [3][4][14] | |
| 0.02 µM | HepG2 cells | PPARγ activation | [15] | |
| 0.06 µM | CV-1 cells | Transcriptional activation | [15] | |
| IC₅₀ | 42 nM | - | PPARγ binding | [7] |
| 12 nM | Rat adipocytes | Insulin sensitization | [15] | |
| 4 nM | 3T3-L1 adipocytes | Insulin sensitization | [15] | |
| 9 nM | Human adipocytes | Insulin sensitization | [15] | |
| Kᵢ | 9.86 µM | - | Competitive binding | [1] |
| Kd | ~40 nM | - | PPARγ binding | [3][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of rosiglitazone as a PPARγ agonist.
PPARγ Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled or fluorescently labeled known PPARγ ligand for binding to the receptor.
Materials:
-
Recombinant human PPARγ ligand-binding domain (LBD)
-
Fluorescently labeled PPARγ agonist (e.g., a derivative of rosiglitazone)
-
Test compound (rosiglitazone)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
384-well microplates
-
Plate reader capable of detecting fluorescence polarization or TR-FRET
Procedure:
-
Prepare a dilution series of the test compound (rosiglitazone) in assay buffer.
-
In a microplate, add the recombinant PPARγ LBD.
-
Add the diluted test compound or vehicle control to the wells.
-
Add the fluorescently labeled PPARγ agonist to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.
PPARγ Transactivation (Reporter Gene) Assay
This cell-based assay measures the ability of a compound to activate PPARγ-mediated gene transcription.
Materials:
-
Mammalian cell line (e.g., HEK293, U2OS, or CHO cells)[7][11]
-
Expression vector containing the full-length human PPARγ cDNA.
-
Reporter vector containing a luciferase gene under the control of a promoter with multiple PPREs.[11]
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound (rosiglitazone).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound (rosiglitazone) or vehicle control.
-
Incubate the cells for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC₅₀ value, which is the concentration of the test compound that elicits 50% of the maximal luciferase activity.[16]
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes, a key function of PPARγ activation.
Materials:
-
Differentiation medium (DM): DMEM with 10% FBS, insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Maintenance medium (MM): DMEM with 10% FBS and insulin.[6][12]
-
Test compound (rosiglitazone).
-
Oil Red O stain.
-
Microscope.
Procedure:
-
Plate 3T3-L1 preadipocytes and grow them to confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with DM containing the test compound (rosiglitazone) or vehicle control.
-
After 2-3 days, replace the medium with MM containing the test compound or vehicle control.
-
Continue to culture the cells for an additional 4-8 days, replacing the medium every 2 days.
-
After differentiation, wash the cells with PBS and fix them with formalin.
-
Stain the cells with Oil Red O to visualize lipid droplets.
-
Observe and quantify the degree of adipocyte differentiation by microscopy and/or by extracting the Oil Red O stain and measuring its absorbance.
Conclusion
This compound is a well-characterized, potent, and selective PPARγ agonist that has been instrumental in elucidating the role of this nuclear receptor in metabolic regulation. Its ability to improve insulin sensitivity through the modulation of gene expression in key metabolic tissues underscores the therapeutic potential of targeting PPARγ. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of metabolic diseases. While the clinical use of rosiglitazone has been associated with certain adverse effects, it remains a valuable tool for preclinical research and a benchmark for the development of next-generation PPARγ modulators with improved safety profiles.
References
- 1. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 5. Discovery of a novel selective PPARγ ligand with partial agonist binding properties by integrated in silico/in vitro work flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Stable reporter cell lines for peroxisome proliferator-activated receptor γ (PPARγ)-mediated modulation of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [arpi.unipi.it]
- 13. Insulinotropic and Anti-Inflammatory Effects of Rosiglitazone in Experimental Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Redirecting [linkinghub.elsevier.com]
- 15. selleckchem.com [selleckchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
The Discovery and Developmental Saga of Rosiglitazone Maleate: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone maleate, an oral antihyperglycemic agent belonging to the thiazolidine-2,4-dione (TZD) class of drugs, emerged as a significant therapeutic option for the management of type 2 diabetes mellitus in the late 1990s. Marketed by GlaxoSmithKline under the trade name Avandia, its journey from discovery to clinical use and subsequent controversy provides a compelling case study in modern drug development. This technical guide delves into the core aspects of rosiglitazone's discovery, its synthetic history, mechanism of action, and the pivotal clinical trials that defined its efficacy and safety profile.
The Genesis of a New Antidiabetic Agent: Discovery and Synthesis
The discovery of rosiglitazone, internally designated as BRL 49653, stemmed from research aimed at identifying potent insulin-sensitizing compounds. The foundational structure of the TZD class was established with the synthesis of ciglitazone. Subsequent research focused on modifying this scaffold to enhance potency and improve the safety profile, particularly after the withdrawal of the first-in-class TZD, troglitazone, due to hepatotoxicity.
Initial Synthesis of Rosiglitazone (BRL 49653)
The seminal synthesis of rosiglitazone was first reported by Cantello and colleagues in 1994. The multi-step synthesis is a cornerstone of its early development and is detailed below.
Experimental Protocol: Synthesis of Rosiglitazone
Step 1: Synthesis of 2-(N-methyl-N-(2-pyridyl)amino)ethanol
-
Reaction: 2-Chloropyridine is reacted with 2-(methylamino)ethanol.
-
Procedure: A mixture of 2-chloropyridine and 2-(methylamino)ethanol is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.
-
Purification: The crude product is purified by distillation under reduced pressure to yield 2-(N-methyl-N-(2-pyridyl)amino)ethanol as a colorless oil.
Step 2: Synthesis of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde
-
Reaction: The alcohol from Step 1 is coupled with 4-fluorobenzaldehyde.
-
Procedure: To a solution of 2-(N-methyl-N-(2-pyridyl)amino)ethanol in dry dimethylformamide (DMF), sodium hydride is added portion-wise at room temperature under a nitrogen atmosphere. After stirring to allow for the formation of the alkoxide, 4-fluorobenzaldehyde is added, and the mixture is heated.
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude aldehyde is then purified by column chromatography on silica gel.
Step 3: Knoevenagel Condensation to form 5-{4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene}thiazolidine-2,4-dione
-
Reaction: The aldehyde from Step 2 undergoes a Knoevenagel condensation with 2,4-thiazolidinedione. This reaction involves the formation of a new carbon-carbon double bond.
-
Procedure: A mixture of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, 2,4-thiazolidinedione, and a catalytic amount of a weak base such as piperidine or pyrrolidine in a suitable solvent (e.g., ethanol or toluene) is refluxed with azeotropic removal of water.
-
Isolation: Upon cooling, the product precipitates from the reaction mixture and is collected by filtration.
Step 4: Reduction to Rosiglitazone
-
Reaction: The double bond in the benzylidene intermediate from Step 3 is reduced to a single bond.
-
Procedure: The 5-{4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene}thiazolidine-2,4-dione is dissolved in a suitable solvent and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the rosiglitazone free base.
Step 5: Formation of this compound
-
Reaction: The rosiglitazone free base is reacted with maleic acid to form the more stable and pharmaceutically acceptable maleate salt.
-
Procedure: Rosiglitazone base and maleic acid are dissolved in a suitable solvent, such as acetone or ethanol, with heating. The solution is then allowed to cool, leading to the crystallization of this compound.
-
Isolation: The crystalline product is collected by filtration, washed with a cold solvent, and dried.
Diagram of the Synthesis of this compound
An In-depth Technical Guide on the Therapeutic Targets of Rosiglitazone Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of extensive research due to its potent insulin-sensitizing effects. This technical guide provides a comprehensive overview of the molecular targets of rosiglitazone maleate, with a primary focus on its interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We delve into the downstream signaling cascades, quantitative pharmacological data, detailed experimental protocols for target validation, and potential PPARγ-independent (off-target) effects. This document is intended to serve as a detailed resource for researchers and professionals involved in metabolic disease research and drug development.
Primary Therapeutic Target: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
The principal therapeutic target of rosiglitazone is the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] Rosiglitazone acts as a high-affinity, selective agonist for PPARγ, with no significant binding action on other PPAR isoforms like PPARα.[1][4][5][6] PPARγ is predominantly expressed in key metabolic tissues, including adipose tissue, skeletal muscle, and the liver, where it functions as a master regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[3][7]
Mechanism of Action
The activation of PPARγ by rosiglitazone initiates a cascade of molecular events that underpin its therapeutic effects:
-
Ligand Binding: Rosiglitazone binds to the ligand-binding domain (LBD) of PPARγ. This binding event induces a conformational change in the receptor.[8] The thiazolidinedione headgroup of rosiglitazone forms crucial hydrogen bonds with amino acid residues His323, His449, and Tyr473 within the LBD.[8]
-
Heterodimerization: Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[3][8]
-
DNA Binding: This PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8]
-
Transcriptional Regulation: The binding of the heterodimer to PPREs recruits a complex of co-activator proteins, leading to the modulation (primarily activation) of the transcription of numerous downstream genes involved in insulin signaling, glucose transport, and lipid metabolism.[7][9][10]
This sequence of events ultimately enhances the sensitivity of peripheral tissues to insulin, thereby improving glycemic control in patients with type 2 diabetes.
Core Signaling Pathways and Downstream Effects
Enhancement of Insulin Signaling
A primary consequence of PPARγ activation by rosiglitazone is the potentiation of the insulin signaling pathway. Rosiglitazone treatment enhances downstream insulin receptor signaling in skeletal muscle.[11][12] Specifically, it increases the insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and the subsequent association of IRS-1 with the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K).[11][12][13] This amplification of the insulin signal leads to increased translocation of the glucose transporter GLUT4 to the cell surface in adipose tissue, facilitating greater glucose uptake from the bloodstream.[2][7] Rosiglitazone has been shown to augment GLUT4 expression and increase its presence at the plasma membrane by enhancing its endosomal recycling.[7][14]
References
- 1. Rosiglitazone, a Peroxisome Proliferator-Activated Receptor (PPAR)-γ Agonist, Attenuates Inflammation Via NF-κB Inhibition in Lipopolysaccharide-Induced Peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of metformin and rosiglitazone treatment on glucose transporter 4 mRNA expression in women with polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARgamma-dependent and -independent effects of rosiglitazone on lipotoxic human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rosiglitazone | PPARγ | Tocris Bioscience [tocris.com]
- 7. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 12. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 13. med.upenn.edu [med.upenn.edu]
- 14. Intervention of rosiglitazone on myocardium Glut-4 mRNA expression during ischemia-reperfusion injury in cardio-pulmonary bypass in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosiglitazone Maleate and Its Influence on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that is highly expressed in adipose tissue and plays a critical role in regulating the transcription of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation.[2][4] By binding to and activating PPARγ, rosiglitazone modulates the expression of a wide array of target genes, ultimately leading to improved insulin sensitivity. This technical guide provides an in-depth overview of the effects of this compound on gene expression, presenting quantitative data, detailed experimental methodologies, and key signaling pathways.
Core Mechanism of Action: PPARγ-Mediated Gene Regulation
Rosiglitazone's primary mechanism of action involves its binding to PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[3] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[3] This modulation of gene expression is central to rosiglitazone's therapeutic effects on insulin sensitization.
Signaling Pathway for Rosiglitazone Action
Caption: Rosiglitazone activates the PPARγ-RXR complex, leading to gene transcription changes.
Effects on Gene Expression: A Quantitative Overview
Rosiglitazone treatment leads to significant changes in the expression of numerous genes across various tissues, including adipose tissue, liver, skeletal muscle, and kidney. These changes are fundamental to its pharmacological effects.
Gene Expression Changes in Adipose Tissue
In adipose tissue, rosiglitazone promotes the differentiation of preadipocytes into mature adipocytes and modulates the expression of genes involved in lipid metabolism and insulin signaling.[1][4]
| Gene | Organism/Cell Line | Treatment | Fold Change | Experimental Method | Reference |
| Adiponectin | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Increased (significantly) | Real-time PCR | [5] |
| PPARγ | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Increased (significantly) | Real-time PCR | [5] |
| PPARγ coactivator 1 | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Increased (significantly) | Real-time PCR | [5] |
| IL-6 | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Decreased (significantly) | Real-time PCR | [5] |
| GLUT4 | 3T3-L1 adipocytes | 1 µM | Upregulated | Not specified | [1] |
| Leptin | 3T3-L1 adipocytes | 0.5 µmol/l | Very low signal (excluded from analysis) | Microarray | [6] |
| Adiponectin | 3T3-L1 adipocytes | 0.5 µmol/l | Upregulated | Microarray, qRT-PCR | [6] |
| Apolipoprotein E | 3T3-L1 adipocytes | 0.5 µmol/l | Upregulated | Microarray, qRT-PCR | [6] |
| Pparg | 3T3-L1 adipocytes | 0.5 µmol/l | -1.8 to -2.2 | Microarray | [6] |
| Fabp4 | 3T3-L1 adipocytes | 1 µM for 10 min - 3h | Increased | GRO-seq | [7] |
| Rgs2 | 3T3-L1 adipocytes | 1 µM for 10 min - 3h | Decreased | GRO-seq | [7] |
Gene Expression Changes in Liver
Rosiglitazone also exerts significant effects on hepatic gene expression, influencing pathways of lipid metabolism and inflammation.
| Gene | Organism | Treatment | Fold Change | Experimental Method | Reference |
| Cd36 | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |
| Cidea | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |
| Cidec | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |
| Fabp4 | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |
| Fasn | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |
| Scd-1 | Male Mice (Diet-Induced Obesity) | Rosiglitazone in diet | Increased | qPCR | [8] |
Gene Expression Changes in Kidney
Studies in animal models have demonstrated that rosiglitazone can normalize the expression of certain genes in the kidney that are altered in states of obesity and insulin resistance.[9]
| Gene | Organism | Treatment | Effect | Experimental Method | Reference |
| ACE1 | Obese Zucker rats | 3 mg/kg for 12 weeks | Normalized (Increased) | Microarray (Affymetrix) | [9] |
| Fasn | Obese Zucker rats | 3 mg/kg for 12 weeks | Normalized | Microarray (Affymetrix) | [9] |
| SCD1 | Obese Zucker rats | 3 mg/kg for 12 weeks | Normalized | Microarray (Affymetrix) | [9] |
| UCP1 | Lean and Obese Zucker rats | 3 mg/kg for 12 weeks | Increased | Microarray (Affymetrix) | [9] |
| CD36 | Lean and Obese Zucker rats | 3 mg/kg for 12 weeks | Increased | Microarray (Affymetrix) | [9] |
| FAbp4 | Lean and Obese Zucker rats | 3 mg/kg for 12 weeks | Increased | Microarray (Affymetrix) | [9] |
Anti-Inflammatory Effects on Gene Expression
A key aspect of rosiglitazone's action is its ability to suppress inflammatory pathways.[1] It has been shown to reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
| Gene/Protein | Organism/Cell Line | Treatment | Effect | Reference |
| NF-κB | Human | Not specified | Levels fall | [2] |
| IκB | Human | Not specified | Levels increase | [2] |
| TNF-α | Human | Not specified | Reduced expression | [1] |
| MCP-1 (CCL2) | Human | Rosiglitazone treatment | Reduction | [3] |
| CRP | Human | Rosiglitazone treatment | Reduction | [3] |
| SAA1 | Human | Rosiglitazone treatment | Reduction | [3] |
| MMP9 | Human | Rosiglitazone treatment | Reduction | [3] |
| IL-6 | Human (subcutaneous adipose tissue) | 8 mg/day for 24 weeks | Decreased (significantly) | [5] |
| Tnf | eWAT ATMs (HFD mice) | Rosiglitazone in diet | Decreased | [10] |
| Il1b | eWAT ATMs (HFD mice) | Rosiglitazone in diet | Decreased | [10] |
Anti-Inflammatory Signaling Pathway
Caption: Rosiglitazone's anti-inflammatory effects via PPARγ and NF-κB.
Experimental Protocols
Microarray Analysis of Gene Expression
Microarray analysis has been a common method to assess the global effects of rosiglitazone on gene expression.
Objective: To identify genome-wide changes in mRNA expression in response to rosiglitazone treatment.
General Protocol:
-
Cell/Tissue Culture and Treatment:
-
Culture cells (e.g., 3T3-L1 adipocytes, primary human muscle satellite cells) or obtain tissue samples from animal models (e.g., Zucker rats) treated with this compound or a vehicle control.[6][9][11]
-
Treatment concentrations and durations vary depending on the study (e.g., 0.5 µmol/l rosiglitazone for 24 hours for 3T3-L1 cells; 3 mg/kg body weight daily for 12 weeks for Zucker rats).[6][9]
-
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable method, such as TRIzol reagent or a column-based kit.
-
Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
-
cRNA Synthesis and Labeling:
-
Synthesize complementary RNA (cRNA) from the total RNA template using an in vitro transcription reaction.
-
Incorporate labeled nucleotides (e.g., biotin) into the cRNA for subsequent detection.
-
-
Hybridization:
-
Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix Rat Genome 230 2.0 GeneChip) containing probes for thousands of genes.[9]
-
Incubate under specific temperature and humidity conditions to allow for probe-target binding.
-
-
Washing and Staining:
-
Wash the microarray chip to remove non-specifically bound cRNA.
-
Stain the chip with a fluorescently labeled molecule (e.g., streptavidin-phycoerythrin) that binds to the labeled cRNA.
-
-
Scanning and Data Analysis:
-
Scan the microarray chip using a laser scanner to detect the fluorescent signals.
-
Quantify the signal intensity for each probe, which corresponds to the expression level of the respective gene.
-
Normalize the data and perform statistical analysis to identify differentially expressed genes between rosiglitazone-treated and control groups.
-
Experimental Workflow for Microarray Analysis
Caption: A typical workflow for microarray analysis of gene expression.
RNA Sequencing (RNA-Seq)
RNA-Seq provides a more comprehensive and quantitative view of the transcriptome compared to microarrays.
Objective: To perform deep sequencing of the transcriptome to identify and quantify all RNA species affected by rosiglitazone.
General Protocol:
-
RNA Isolation and Quality Control:
-
Isolate total RNA as described for microarray analysis.
-
Perform stringent quality control to ensure RNA integrity (e.g., using a Bioanalyzer).
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Fragment the RNA into smaller pieces.
-
Synthesize first and second-strand cDNA.
-
Ligate sequencing adapters to the ends of the cDNA fragments.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Sequence the prepared library using a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million, TPM).
-
Identify differentially expressed genes and perform pathway analysis.[12]
-
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the results from microarray or RNA-Seq experiments and to quantify the expression of specific genes of interest.
Objective: To accurately measure the relative or absolute expression levels of specific mRNAs.
General Protocol:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA and synthesize cDNA using reverse transcriptase.
-
-
Primer Design:
-
Design and validate gene-specific primers for the target genes and a reference (housekeeping) gene.
-
-
Real-Time PCR:
-
Perform the PCR reaction in a real-time PCR instrument using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to detect the amplification of the PCR product in real-time.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene.
-
Conclusion
This compound exerts profound effects on gene expression, primarily through the activation of PPARγ. This leads to a cascade of transcriptional changes that ultimately improve insulin sensitivity and reduce inflammation. The use of high-throughput technologies like microarray and RNA-Seq has provided a global view of these changes, while qRT-PCR allows for precise quantification of key target genes. A thorough understanding of these molecular mechanisms is crucial for the continued development of targeted therapies for type 2 diabetes and other metabolic disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Acute Genome-Wide Effects of Rosiglitazone on PPARγ Transcriptional Networks in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic rosiglitazone therapy normalizes expression of ACE1, SCD1 and other genes in the kidney of obese Zucker rats as determined by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on Rosiglitazone Maleate and Insulin Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, and its profound effects on insulin sensitivity. It synthesizes findings on its molecular mechanism, presents quantitative data from key studies, and outlines the experimental protocols used to derive these insights.
Introduction: The Challenge of Insulin Resistance
Insulin resistance is a core pathophysiological feature of type 2 diabetes mellitus, characterized by a diminished response of target tissues—primarily skeletal muscle, adipose tissue, and the liver—to insulin. This impairment leads to a reduced ability to manage glucose homeostasis. This compound emerged as a potent insulin-sensitizing agent, designed to directly address this underlying defect. It works primarily by improving the sensitivity of muscle and adipose tissue to insulin, thereby enhancing glucose uptake and utilization.[1]
Core Mechanism of Action: PPARγ Agonism
Rosiglitazone's primary mechanism of action is its role as a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3][4] PPARγ is a ligand-activated nuclear receptor crucial for regulating the expression of a multitude of genes involved in glucose and lipid metabolism, as well as inflammation.[2][5]
Upon binding, rosiglitazone activates PPARγ, causing a conformational change that allows it to form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5][6]
The key outcomes of PPARγ activation by rosiglitazone include:
-
Enhanced Insulin Signaling: Upregulation of genes involved in the insulin signaling pathway, leading to improved cellular response to insulin.[2]
-
Improved Glucose Transport: Increased expression and translocation of glucose transporters, particularly GLUT4 in adipose and muscle tissue and GLUT1, which facilitates greater glucose uptake from the bloodstream.[2][7][8][9]
-
Adipocyte Differentiation and Lipid Metabolism: Promotion of preadipocyte differentiation into mature adipocytes that are more efficient at storing fatty acids. This reduces circulating free fatty acid levels, which are known contributors to insulin resistance.[2]
-
Modulation of Adipokines: Increased production of the insulin-sensitizing hormone adiponectin and reduction of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10][11]
-
Anti-inflammatory Effects: Inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which further alleviates insulin resistance.[3][12]
Visualization: Rosiglitazone-PPARγ Signaling Pathway
Experimental Protocols for Assessing Insulin Sensitivity
The "gold standard" for quantifying insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp .[13] This technique allows for the direct measurement of whole-body glucose disposal under steady-state conditions of hyperinsulinemia and euglycemia.
Hyperinsulinemic-Euglycemic Clamp Protocol
This protocol is a composite based on methodologies described in studies evaluating rosiglitazone.[14][15]
-
Subject Preparation: Subjects fast overnight. Two intravenous catheters are placed in opposite arms: one for infusions (insulin, glucose, and tracers if used) and one for blood sampling. The sampling hand may be heated to "arterialize" the venous blood.
-
Tracer Infusion (Optional but recommended): A primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose or [6,6-²H]glucose) is started to measure basal and insulin-suppressed endogenous glucose production (primarily hepatic glucose output).
-
Basal Period: After a tracer equilibration period, baseline blood samples are collected to determine basal glucose concentration, insulin levels, and tracer enrichment.
-
Clamp Initiation: A primed-continuous infusion of insulin is started to rapidly raise and maintain plasma insulin at a desired high level (e.g., 120 mU/m²/min).[15]
-
Glucose Infusion and Monitoring: Simultaneously, a variable infusion of 20% dextrose is initiated. Blood glucose is measured every 5-10 minutes. The glucose infusion rate (GIR) is adjusted to "clamp" the blood glucose concentration at a target euglycemic level (e.g., ~100 mg/dL).[16]
-
Steady State: After approximately 60-90 minutes, a steady state is typically achieved where the GIR equals the rate of whole-body glucose uptake and utilization. The GIR during the final 30-60 minutes of the clamp is used as the primary measure of insulin sensitivity.[16]
-
Multi-step Clamp (Optional): Some protocols use multiple insulin infusion rates (e.g., a low-dose step followed by a high-dose step) to assess insulin sensitivity across a range of insulin concentrations.[10][15]
Molecular Assays
-
Western Blotting: Used to quantify the expression and phosphorylation status of key proteins in the insulin signaling cascade (e.g., IR, IRS-1, Akt, GLUT4) in tissue biopsies or cultured cells.[17][18]
-
Subcellular Fractionation: To assess GLUT4 translocation, cells are fractionated to separate plasma membranes from intracellular vesicles. The amount of GLUT4 in the plasma membrane fraction is then quantified, typically by Western blot.[17]
-
PI 3-Kinase Activity Assay: Following insulin stimulation, IRS proteins are immunoprecipitated from cell lysates, and their associated PI 3-kinase activity is measured to assess this critical step in the signaling pathway.[17]
Visualization: Hyperinsulinemic-Euglycemic Clamp Workflow
Quantitative Impact of Rosiglitazone on Metabolic Parameters
Clinical and preclinical studies have consistently demonstrated the quantitative benefits of rosiglitazone on insulin sensitivity and related metabolic markers.
Table 1: Effects of Rosiglitazone on Insulin Sensitivity and Glucose Metabolism
| Parameter | Study Population | Treatment | Duration | Result | Citation |
| Insulin-Stimulated Glucose Metabolism (Low-Dose Insulin Clamp) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | +68% improvement (from 56.2 to 94.2 mg/m²/min) | [10][14][15] |
| Insulin-Stimulated Glucose Metabolism (High-Dose Insulin Clamp) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | +20% improvement (from 296.0 to 356.0 mg/m²/min) | [10][14][15] |
| Insulin Sensitivity (Glucose Disposal Rate) | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | +86% increase from baseline | [19] |
| Glycated Hemoglobin (HbA1c) | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | -0.7% absolute reduction from baseline | [19] |
| Glycated Hemoglobin (HbA1c) (add-on to insulin) | 319 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 26 Weeks | -1.2% mean reduction from baseline | [20][21] |
| Fasting Plasma Glucose | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | -12.2% decrease from baseline | [10][14] |
| Fasting Insulin | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | -23.7% decrease from baseline | [10][14] |
Table 2: Effects of Rosiglitazone on Lipid Profile and Body Composition
| Parameter | Study Population | Treatment | Duration | Result | Citation |
| Fasting Plasma Free Fatty Acids (FFAs) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | -38.8% reduction | [10][14] |
| Hepatic Triglyceride Content | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | ~40% reduction | [10][15] |
| Intrahepatic Fat | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | -45% reduction | [19] |
| Adipocyte Sensitivity to Insulin (Lipolysis Suppression) | 9 Type 2 Diabetes Pts | 4 mg Rosiglitazone BID | 3 Months | +52% increase in suppression of glycerol release | [10][14][15] |
| Total Body Fat Mass | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | +1.4 kg increase from baseline | [19] |
| Abdominal Subcutaneous Fat Area | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | +8% increase from baseline | [19] |
| Intra-abdominal (Visceral) Fat Area | 33 Type 2 Diabetes Pts | 8 mg Rosiglitazone/day | 16 Weeks | No significant change | [19] |
Note: These results highlight a key aspect of rosiglitazone's action: the redistribution of lipids from insulin-sensitive organs like the liver to subcutaneous adipose tissue, which is associated with improved metabolic health.
Conclusion and Future Directions
This compound improves insulin sensitivity through a well-defined molecular mechanism centered on the activation of the PPARγ nuclear receptor. This activation orchestrates a complex transcriptional program that enhances insulin signaling, promotes glucose uptake, favorably alters lipid metabolism, and exerts anti-inflammatory effects. Rigorous experimental methodologies, particularly the hyperinsulinemic-euglycemic clamp, have provided robust quantitative evidence of its efficacy in improving whole-body insulin action.
While effective, the clinical use of rosiglitazone has been limited by adverse effects, including weight gain, fluid retention, and concerns about cardiovascular safety.[2][5][22] These challenges have spurred research into the development of next-generation, safer PPARγ modulators. Future work in this field is focused on creating selective PPARγ modulators (SPPARMs) that can dissociate the desired metabolic benefits from the adverse effects, potentially by differentially recruiting co-activator and co-repressor proteins to the PPARγ complex. Understanding the precise downstream targets and signaling crosstalk, as detailed in this guide, remains critical for the rational design of these improved therapeutics.
References
- 1. A review of rosiglitazone in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone increases cell surface GLUT4 levels in 3T3-L1 adipocytes through an enhancement of endosomal recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rosiglitazone enhances glucose uptake in glomerular podocytes using the glucose transporter GLUT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of rosiglitazone on insulin sensitivity and body composition in type 2 diabetic patients [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. A randomized trial of rosiglitazone therapy in patients with inadequately controlled insulin-treated type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
rosiglitazone maleate in metabolic syndrome research
An In-depth Technical Guide to Rosiglitazone Maleate in Metabolic Syndrome Research
Introduction
This compound, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3] Primarily developed for the management of type 2 diabetes mellitus, its mechanism of action directly targets the underlying pathophysiology of insulin resistance, a core feature of the metabolic syndrome.[1][3] Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), hypertension, and hyperglycemia.[4][5] Rosiglitazone enhances the sensitivity of target tissues like adipose tissue, skeletal muscle, and the liver to insulin, thereby improving glucose and lipid homeostasis.[2] This guide provides a detailed overview of rosiglitazone's role in metabolic syndrome research, focusing on its molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: PPARγ Activation
Rosiglitazone's therapeutic effects are mediated through its high-affinity binding to and activation of PPARγ, a nuclear receptor that functions as a ligand-activated transcription factor.[2][3][6] PPARγ is most abundantly expressed in adipose tissue, where it serves as a master regulator of adipogenesis, lipid storage, and the secretion of adipokines.[6][7][8]
Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of a network of genes involved in glucose and lipid metabolism, energy homeostasis, and inflammation, ultimately leading to enhanced insulin sensitivity.[9]
Signaling Pathway Diagram
References
- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The effects of rosiglitazone on insulin sensitivity, lipolysis, and hepatic and skeletal muscle triglyceride content in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Rosiglitazone and Insulin Combination Therapy on Inflammation Parameters and Adipocytokine Levels in Patients with Type 1 DM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Animal Studies with Rosiglitazone Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of rosiglitazone maleate dosage and administration for in vivo animal studies, with a focus on rodent models. The information is intended to guide researchers in designing and executing well-controlled experiments to investigate the therapeutic and potential adverse effects of this peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
Overview of this compound in Animal Research
Rosiglitazone is a member of the thiazolidinedione class of drugs used for the treatment of type 2 diabetes. In preclinical research, it is widely used to study insulin resistance, metabolic syndrome, and related cardiovascular and inflammatory conditions. Animal models, particularly mice and rats, are crucial for elucidating its mechanisms of action and evaluating its efficacy and safety profile.
Quantitative Data Summary: Dosage and Administration
The following tables summarize this compound dosages used in various in vivo studies in mice and rats. It is critical to note that the optimal dose can vary significantly depending on the animal model, strain, age, sex, and the specific research question.
Table 1: this compound Dosage in Mouse Models
| Animal Model | Strain | Route of Administration | Dosage Range | Study Duration | Key Findings |
| Diabetic (db/db) | C57/BL/KsJ | Dietary Admixture | 3 µmol/kg | 21 days | Altered PTPase activity in the liver of diabetic mice.[1] |
| Normal | Swiss-Webster | Dietary Admixture | 5 or 25 µg/g body weight/day | 28 days | Caused bone loss by suppressing osteoblast differentiation.[2] |
| Diabetic (KKAy) | KKAy | Oral Gavage | 1.04 mg/kg/day | 8 weeks | Ameliorated hyperglycemia and insulin resistance.[3] |
| Neuroblastoma Xenograft | Nude | Oral Gavage | 150 mg/kg/day | 4 weeks | Significant tumor weight inhibition.[4] |
| Normal | C57BL/6 | Intraperitoneal (i.p.) Injection | 10 mg/kg (single or multiple doses) | Acute or 3 days | Effective in improving insulin tolerance.[5] |
| Normal | - | Intravenous (i.v.) Injection | 10 mg/kg | Acute | Caused cardiac dysfunction and oxidative stress.[6] |
Table 2: this compound Dosage in Rat Models
| Animal Model | Strain | Route of Administration | Dosage Range | Study Duration | Key Findings |
| Dietary Obese (DIO) | - | - | 0.3–30 mg/kg/day | 21 days | Improved insulin sensitivity and lipid abnormalities.[7] |
| Normal and Diabetic | Albino | Oral Gavage | 0.72 mg/kg | Single Dose | Biphasic response in blood glucose reduction.[8] |
| Normal | - | Oral Gavage | 0.8 mg/kg/day | 28 days | Did not show major hidden cardiotoxicity in ischemia/reperfusion models.[9][10] |
| High-Fat–Fed | - | Oral Gavage | 4 mg/kg/day | 1 week | Enhanced acute AMP-activated protein kinase–mediated glucose uptake.[11] |
| Carcinogen-induced Bladder Cancer | Fischer-344 | Oral Gavage | 0.4, 2, 10, or 50 mg/kg/day | Up to 10 months | Promoted urinary bladder carcinogenesis at higher doses.[12] |
| Normal | Sprague-Dawley | Oral Gavage | 0.5, 1.0, and 2.0 mg/kg/day | 14 days | Induced primary DNA damage in liver cells.[13] |
| Carcinogenicity Study | Sprague-Dawley | Oral Gavage | 0.05, 0.3, and 2 mg/kg/day | 2 years | Not carcinogenic in rats.[14] |
Experimental Protocols
Preparation and Formulation of this compound
-
Oral Gavage:
-
Vehicle: this compound can be suspended in a 0.5% methylcellulose solution or a glycine/HCl buffer.
-
Preparation: For a desired dose, calculate the required amount of this compound powder. Suspend the powder in the chosen vehicle. Ensure the suspension is homogenous by vortexing or stirring before each administration. For example, to prepare a 4 mg/kg dose for a 250g rat in a 1 ml gavage volume, you would need 1 mg of rosiglitazone in 1 ml of vehicle.
-
-
Intraperitoneal Injection:
-
Vehicle: Rosiglitazone potassium salt can be dissolved in normal saline (0.9% NaCl).[5] If using this compound, it may be necessary to first dissolve it in a small amount of a solvent like DMSO and then dilute it in saline.
-
Preparation: Dissolve the calculated amount of rosiglitazone in the vehicle. Ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection to ensure sterility.
-
-
Dietary Admixture:
-
Preparation: The required amount of rosiglitazone is mixed with the powdered rodent chow. The mixture should be thoroughly homogenized to ensure even drug distribution. The food can then be provided ad libitum or in controlled amounts.
-
Animal Handling and Administration
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Oral Gavage: This is a common method for precise oral dosing. Use an appropriately sized gavage needle for the animal (e.g., 18-20 gauge for rats, 22-24 gauge for mice). The volume administered should be appropriate for the animal's size (typically 5-10 ml/kg for rats and 10-20 ml/kg for mice).[4]
-
Intraperitoneal Injection: This route allows for rapid systemic absorption. Injections should be made into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Dietary Administration: This method is suitable for chronic studies and avoids the stress of repeated handling. However, it is important to monitor food intake to ensure accurate dosing, as drug intake will be dependent on consumption.
Example Protocol: Investigating Insulin Sensitivity in High-Fat Diet-Induced Obese Rats
This protocol is based on a study that investigated the effect of rosiglitazone on glucose uptake in high-fat-fed rats.[11]
-
Animal Model: Male rats are fed a high-fat diet (e.g., 59% calories from fat) for 4 weeks to induce obesity and insulin resistance.
-
Drug Administration: During the last week of the high-fat diet, rats are treated daily with rosiglitazone (4 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.
-
Surgical Procedures: A week before the study, a jugular vein is cannulated under anesthesia for subsequent blood sampling and infusions.
-
Experimental Procedure (AICAR-euglycemic clamp):
-
Fast the animals overnight.
-
Infuse a tracer (e.g., [3-³H]glucose) to measure glucose turnover.
-
After a basal period, infuse AICAR (an AMPK activator) to stimulate glucose uptake.
-
Maintain euglycemia by infusing a variable rate of glucose.
-
Collect blood samples at regular intervals to measure glucose, insulin, and tracer concentrations.
-
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., muscle, adipose tissue, liver) for further analysis (e.g., AMPK activity, protein expression).
Signaling Pathways and Experimental Workflows
Rosiglitazone Signaling Pathway
Rosiglitazone's primary mechanism of action is through the activation of PPARγ, a nuclear receptor that regulates gene expression.
Caption: Rosiglitazone activates PPARγ, leading to changes in gene expression and metabolic effects.
Experimental Workflow for In Vivo Rosiglitazone Study
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of rosiglitazone.
Caption: A generalized workflow for conducting in vivo animal studies with rosiglitazone.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo effects of rosiglitazone in a human neuroblastoma xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interactions of Rosiglitazone and Anti-Arrhythmic Drugs in Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo [mdpi.com]
- 10. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. Rosiglitazone, a PPAR gamma agonist: potent promoter of hydroxybutyl(butyl)nitrosamine-induced urinary bladder cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Genotoxicity in rats treated with the antidiabetic agent, rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Preparing Rosiglitazone Maleate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of rosiglitazone maleate stock solutions for use in various research applications. This compound is a high-affinity agonist of peroxisome proliferator-activated receptor-γ (PPARγ) and is a member of the thiazolidinedione class of antihyperglycemic agents.[1][2] It is widely used in studies related to insulin sensitization, adipocyte differentiation, and anti-inflammatory effects.[1][2][3]
I. Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 473.5 g/mol | [4][5] |
| Solubility in DMSO | 3 mg/mL to 100 mg/mL | [1][2][4][5] |
| Solubility in Ethanol | ~0.25 mg/mL to 6 mg/mL | [1][4][5] |
| Solubility in Dimethyl Formamide (DMF) | ~10 mg/mL | [4][5] |
| Solubility in Aqueous Buffers | Sparingly soluble | [4][6] |
| Recommended Stock Solution Concentration | 10 mM in DMSO | [7][8] |
| Storage of Solid Compound | -20°C | [4][9] |
| Storage of Stock Solution in Solvent | -20°C for up to 1-3 months; -80°C for up to 6 months | [7][9] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [4][6] |
II. Experimental Protocols
A. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for this compound.
Materials:
-
This compound powder (purity ≥98%)[4]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Pre-weighing Preparations: Before handling, allow the this compound container to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.735 mg of this compound (Molecular Weight = 473.5 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO to 4.735 mg of the compound.
-
Mixing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7][9]
B. Protocol for Preparation of Working Solutions in Aqueous Buffer
This compound has low solubility in aqueous buffers.[4] Therefore, working solutions are typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into the desired aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), cell culture medium, or other desired aqueous buffer
-
Sterile microcentrifuge tubes or culture plates
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, first add the required volume of the aqueous buffer to a new sterile tube. Then, add the required volume of the DMSO stock solution to the buffer while gently vortexing. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium, add 1 µL of the 10 mM stock solution to 999 µL of the medium.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in the working solution low (typically below 0.1%) to avoid solvent-induced cellular toxicity.[8]
-
Immediate Use: Aqueous solutions of this compound should be prepared fresh and used immediately, as storage for more than one day is not recommended.[4][6]
III. Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Workflow for preparing this compound stock solution.
Signaling Pathway of this compound
Primary signaling pathway of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. biomol.com [biomol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. This compound|155141-29-0|MSDS [dcchemicals.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rosiglitazone Maleate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of rosiglitazone maleate in bulk drug substances and pharmaceutical dosage forms. The described method is simple, precise, and accurate, making it suitable for routine quality control and research applications.
Introduction
This compound is an oral anti-diabetic agent belonging to the thiazolidinedione class of drugs. It functions as an insulin sensitizer by acting as a potent and highly selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Accurate and reliable analytical methods are crucial for determining the potency and ensuring the quality of this compound in pharmaceutical formulations. This document provides a detailed protocol for an isocratic RP-HPLC method that effectively separates and quantifies this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Isocratic Pumping System with UV-Vis Detector |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.01M Ammonium Acetate (50:50 v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Detection Wavelength | 245 nm[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (Approx. 25°C)[1] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: To prepare the 0.01M ammonium acetate solution, dissolve an appropriate amount of ammonium acetate in HPLC-grade water. Mix this solution with acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication for at least 15-20 minutes before use.[1]
Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[1]
Working Standard Solutions: Prepare a series of working standard solutions by further diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-200 µg/mL).[1]
Sample Preparation (from Tablet Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Typical Results |
| Linearity Range | 1 - 200 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 99.75% - 105.3%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 2 µg/mL[2] |
| Limit of Quantification (LOQ) | 20 µg/mL[2] |
| Retention Time | Approximately 3.008 min[1] |
Experimental Protocols
System Suitability
Before commencing sample analysis, the suitability of the chromatographic system must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution (e.g., 10 µg/mL) five times.
-
Calculate the percentage relative standard deviation (%RSD) for the peak areas and retention times. The %RSD should be less than 2%.
-
Other system suitability parameters such as theoretical plates and tailing factor should also be monitored.
Linearity
-
Prepare a series of at least five working standard solutions of this compound covering the expected concentration range of the samples. A suggested range is 1-200 µg/mL.[1]
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy (Recovery)
-
Prepare sample solutions at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Spike a known quantity of placebo with the this compound standard at these three concentration levels.
-
Prepare and analyze each sample in triplicate.
-
Calculate the percentage recovery at each level. The recovery should typically be within 98-102%.
Precision
Repeatability (Intra-day Precision):
-
Prepare six separate sample solutions at 100% of the test concentration.
-
Analyze these samples on the same day under the same experimental conditions.
-
Calculate the %RSD of the results.
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of the six sample solutions on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD between the results obtained on the two days.
Visualizations
Caption: Workflow for HPLC quantification of this compound.
Caption: Sample preparation from tablet dosage form.
Conclusion
The presented RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantification of this compound in pharmaceutical preparations. The method's validation in accordance with ICH guidelines confirms its suitability for routine quality control analysis, ensuring the potency and safety of the final drug product.
References
Application Notes and Protocols for Rosiglitazone Maleate in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Rosiglitazone maleate, a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), serves as a valuable tool in a variety of cell culture assays.[1][2][3][4][5] As a member of the thiazolidinedione (TZD) class of drugs, it is primarily known for its insulin-sensitizing effects.[6] However, its utility in in vitro research extends to studies of adipogenesis, inflammation, and cancer biology.[7][8][9] These application notes provide an overview of its use in cell culture, including key signaling pathways, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound functions by binding to and activating PPARγ, a nuclear receptor that plays a critical role in the regulation of genes involved in glucose and lipid metabolism.[6][10] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes that influence adipocyte differentiation, insulin sensitivity, and inflammatory processes.[10]
Data Presentation
The following table summarizes the effective concentrations and observed effects of this compound in various cell culture applications.
| Cell Line/Type | Application | Concentration Range | Incubation Time | Observed Effect | Reference |
| 3T3-L1 preadipocytes | Adipocyte Differentiation | 0.5 - 2 µM | 4 - 12 days | Promotion of adipogenesis, increased lipid accumulation. | [11][12] |
| Mesenchymal Stromal Cells (iMSCs) | Brown Adipogenesis | 2 µM | Maturation stage | Enhanced brown adipogenesis, upregulation of UCP-1. | [13] |
| Inguinal White Adipocytes (iWA) | Browning of White Adipocytes | 1 µM | 7 days | Increased expression of thermogenic genes. | [14] |
| Human Mesenchymal Stem Cells | Adipogenesis vs. Osteoblastogenesis | Not specified | Not specified | Potentiated adipogenic differentiation and counteracted osteoblastogenesis. | [8] |
| Hepatocellular Carcinoma (HCC) Cells (BEL-7402, Huh-7) | Anti-tumor Activity (in combination with 5-FU) | 10 - 50 µM | 48 hours | Sensitized HCC cells to 5-fluorouracil, inhibited cell growth. | [15] |
| Adrenocortical Carcinoma (ACC) Cells (SW13, H295R) | Anti-proliferative Effect | 20 µM | 24 hours - 7 days | Inhibited cell proliferation. | [16] |
| Human Bladder Cancer Cells (5637, T24) | Anti-neoplastic Activity | Not specified | Not specified | Inhibited proliferation and migration, induced apoptosis. | [7] |
| Colorectal Cancer Cells (HCT 116, HT 29) | Anti-proliferative Effect (in combination with 5-FU) | Low and high doses | Not specified | Inhibited cell growth, effect modulated by glucose levels. | [17] |
| Human Glioma Cells (U87MG) | Anti-tumor Effect | Up to 100 µM | 1 - 5 days | Inhibited cell proliferation in a dose- and time-dependent manner. | [18] |
| RAW 264.7 Macrophages | Anti-inflammatory Effect | 25 - 100 µM | Not specified | Reduced LPS-induced inflammatory responses. | [19] |
| Mouse Mesangial Cells (SV40-MES13) | Attenuation of High Glucose-Induced Effects | Not specified | Not specified | Ameliorated high glucose-induced proliferation, inflammation, and oxidative stress. | [20] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.06 mL of DMSO.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Adipocyte Differentiation Assay (using 3T3-L1 cells)
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.
-
Differentiation medium II (DMII): DMEM with 10% FBS and 1 µg/mL insulin.
-
This compound stock solution
-
Oil Red O staining solution
Protocol:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence, induce differentiation by replacing the medium with DMI containing the desired concentration of rosiglitazone (e.g., 2 µM).[12]
-
After 48 hours, replace the medium with DMII containing the same concentration of rosiglitazone.
-
Continue to replace the DMII with fresh medium every 2 days for a total of 10-12 days to allow for final differentiation.[12]
-
Assess adipocyte differentiation by staining for lipid droplet accumulation using Oil Red O.
Cell Viability Assay (using MTT)
Materials:
-
Cancer cell line of interest (e.g., BEL-7402, Huh-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
Protocol:
-
Seed exponentially growing cells into a 96-well plate at a density of 2.5 x 10^4 cells/mL in 200 µL of complete medium per well.[15]
-
Allow the cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and/or other compounds like 5-FU) for the desired incubation period (e.g., 48 hours).[15]
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Mandatory Visualization
Caption: PPARγ signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
References
- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. Rosiglitazone - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The forgotten type 2 diabetes mellitus medicine: rosiglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone induces apoptosis on human bladder cancer 5637 and T24 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Effects of Rosiglitazone in Obesity-Impaired Wound Healing Depend on Adipocyte Differentiation | PLOS One [journals.plos.org]
- 13. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Rosiglitazone and a β3-Adrenoceptor Agonist Are Both Required for Functional Browning of White Adipocytes in Culture [frontiersin.org]
- 15. Rosiglitazone sensitizes hepatocellular carcinoma cell lines to 5-fluorouracil antitumor activity through activation of the PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rosiglitazone Inhibits Adrenocortical Cancer Cell Proliferation by Interfering with the IGF-IR Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rosiglitazone diminishes the high-glucose-induced modulation of 5-fluorouracil cytotoxicity in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rosiglitazone Regulates Anti-Inflammation and Growth Inhibition via PTEN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rosiglitazone attenuates high glucose-induced proliferation, inflammation, oxidative stress and extracellular matrix accumulation in mouse mesangial cells through the Gm26917/miR-185-5p pathway [jstage.jst.go.jp]
- 21. Rosiglitazone [sigmaaldrich.com]
Application Notes: Inducing Adipogenesis In Vitro with Rosiglitazone Maleate
Introduction
Rosiglitazone, a member of the thiazolidolidinedione (TZD) class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that functions as a master regulator of adipogenesis, the process of differentiation of preadipocytes into mature, lipid-laden adipocytes.[3] In a research setting, rosiglitazone maleate is a valuable tool for reliably inducing adipogenesis in various cell culture models, including murine 3T3-L1 preadipocytes and mesenchymal stem cells (MSCs) from different species.[4][5][6][7][8] Its mechanism of action involves binding to and activating PPARγ, which in turn heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating a transcriptional cascade that drives the adipogenic program.[9]
Mechanism of Action
Upon activation by rosiglitazone, PPARγ upregulates the expression of key adipogenic transcription factors, most notably CCAAT/enhancer-binding protein alpha (C/EBPα).[10][3][11][12] PPARγ and C/EBPα then act in a cooperative and mutually reinforcing manner to activate the expression of a suite of genes responsible for the adipocyte phenotype.[3][11][12] This includes genes involved in lipid metabolism, such as fatty acid-binding protein 4 (FABP4), lipoprotein lipase (LPL), and fatty acid synthase (FASN), as well as genes encoding adipokines like adiponectin.[4][13] Rosiglitazone has also been shown to influence other signaling pathways, such as the MAPK and PI3K pathways, which can contribute to the browning of white adipocytes.[3]
Signaling Pathway of Rosiglitazone-Induced Adipogenesis
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans [mdpi.com]
- 5. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Enhances Browning Adipocytes in Association with MAPK and PI3-K Pathways During the Differentiation of Telomerase-Transformed Mesenchymal Stromal Cells into Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Rosiglitazone Maleate Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common animal models and associated protocols for investigating the therapeutic and adverse effects of rosiglitazone maleate. Rosiglitazone, a member of the thiazolidolidine class of drugs, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor pivotal in the regulation of glucose and lipid metabolism.[1][2][3] Animal models are indispensable tools for elucidating the mechanisms of action and evaluating the efficacy and safety of rosiglitazone.
Commonly Used Animal Models
Several well-established rodent models are employed to study the effects of rosiglitazone, each recapitulating different aspects of metabolic disease.
-
Diet-Induced Obese (DIO) Models: These models, typically using rats or mice, are fed a high-fat diet to induce obesity, insulin resistance, and hyperglycemia, closely mimicking the common etiology of type 2 diabetes in humans.[4]
-
Genetically Diabetic Models (e.g., db/db mice): These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.[5][6] They are a robust model for studying the insulin-sensitizing effects of drugs.
-
Chemically-Induced Diabetic Models (e.g., Streptozotocin-induced): Streptozotocin (STZ) is a toxin that destroys pancreatic β-cells. Low doses of STZ can be used to induce a model of type 2 diabetes in rodents.[5][7]
Data Presentation: Quantitative Effects of Rosiglitazone
The following tables summarize the quantitative effects of this compound on key metabolic parameters in various animal models.
Table 1: Effects of Rosiglitazone on Plasma Glucose and Insulin
| Animal Model | Rosiglitazone Dose | Duration | Change in Fasting Plasma Glucose | Change in Fasting Plasma Insulin | Reference |
| Diet-Induced Obese (DIO) Rats | 3 mg/kg/day | 21 days | ↓ 21% | Not significant at this dose | [4] |
| Diet-Induced Obese (DIO) Rats | 10 mg/kg/day | 21 days | Significant reduction | ↓ 27% | [4] |
| db/db Mice | 5 mg/kg/day | 10 days | ↓ 55.6% (from 541.65 to 240.75 mg/dL) | ↓ 51.4% (from 32.65 to 15.88 ng/mL) | [5] |
| STZ-Induced Diabetic Rats | 10 mg/kg/day | 10 days | ↓ 17.25% | Not specified | [5] |
| Zucker Diabetic Fatty (ZDF) Rats | 10 µmol/kg/day | 6 weeks | ↓ from 34.2 to 6.3 mmol/L | Not specified | [8] |
Table 2: Effects of Rosiglitazone on Lipids and Adipokines
| Animal Model | Rosiglitazone Dose | Duration | Change in Triglycerides | Change in Cholesterol | Change in Adiponectin | Change in Leptin | Reference |
| db/db Mice | 5 mg/kg/day | 10 days | Significant decrease | ↓ 59.6% (from 129.48 to 52.35 mg/dL) | ↑ | Not specified | [5] |
| High-Fat Fed Rats | 5 mg/kg/day | 6 weeks | ↓ | Not specified | ↑ | ↓ | [9] |
| High-Fat, High-Sucrose Fed Rats | Not specified | Not specified | Not specified | Not specified | ↑ | Not specified | [10] |
| Kras/Lkb1 (KL) Mice with Lung Cancer | 100 mg/kg in chow | Not specified | Not specified | Not specified | ↑ (Total and High Molecular Weight) | Not specified | [11][12] |
| Diet-Induced Obese (DIO) Rats | 30 mg/kg/day | 21 days | Not specified | Not specified | Not specified | ↓ 40% | [4] |
Experimental Protocols
Protocol 1: Diet-Induced Obese (DIO) Rat Model
Objective: To induce obesity and insulin resistance in rats through diet and evaluate the therapeutic effects of rosiglitazone.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Standard chow diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat)
-
This compound
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
ELISA kits for insulin, lipids, and adipokines
Procedure:
-
Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to water and standard chow for at least one week.
-
Induction of Obesity:
-
Divide rats into two groups: control (fed standard chow) and DIO (fed HFD).
-
Feed the respective diets for 8-12 weeks.
-
Monitor body weight and food intake weekly. Obesity and insulin resistance can be confirmed by measuring fasting blood glucose and insulin levels.
-
-
Rosiglitazone Treatment:
-
Data Collection:
-
Measure body weight and food intake daily or weekly.
-
Collect blood samples at baseline and at the end of the treatment period after an overnight fast.
-
Measure fasting plasma glucose, insulin, triglycerides, and cholesterol.
-
Tissues such as adipose, liver, and muscle can be collected at the end of the study for gene expression analysis.
-
Protocol 2: Genetically Diabetic (db/db) Mouse Model
Objective: To assess the insulin-sensitizing and lipid-lowering effects of rosiglitazone in a genetically diabetic mouse model.
Materials:
-
Male db/db mice and their lean littermates (e.g., C57BL/KsJ-db/db)
-
This compound
-
Vehicle
-
Oral gavage needles or drug-compounded chow
-
Equipment for blood collection and analysis as in Protocol 1
Procedure:
-
Animal Handling: House db/db mice and their lean controls under standard laboratory conditions.
-
Treatment Administration:
-
Metabolic Phenotyping:
-
Monitor body weight, food, and water intake.
-
Measure fasting blood glucose and serum insulin at baseline and at specified time points during the study.[5]
-
Perform an oral glucose tolerance test (OGTT) at the end of the study to assess improvements in glucose disposal.
-
At the termination of the study, collect blood for lipid and adipokine analysis and tissues for further investigation.[6]
-
Protocol 3: Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To evaluate the effect of rosiglitazone in a model of diabetes characterized by insulin deficiency.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
This compound
-
Vehicle
-
Oral gavage needles
-
Equipment for blood glucose monitoring
Procedure:
-
Induction of Diabetes:
-
Fast rats overnight.
-
Administer a single intraperitoneal injection of STZ (e.g., 40-65 mg/kg) dissolved in cold citrate buffer.
-
Confirm diabetes 48-72 hours post-injection by measuring fasting blood glucose. Rats with glucose levels >250 mg/dL are typically considered diabetic.[14]
-
-
Rosiglitazone Treatment:
-
Once diabetes is established, begin daily oral administration of rosiglitazone (e.g., 10 mg/kg/day) or vehicle for the study duration (e.g., 10 days).[5]
-
-
Monitoring:
-
Monitor body weight, food, and water intake.
-
Measure fasting blood glucose regularly to assess the glycemic control provided by rosiglitazone.
-
Mandatory Visualizations
Signaling Pathway of Rosiglitazone
Rosiglitazone's primary mechanism of action is the activation of PPAR-γ. This leads to a cascade of events that ultimately improve insulin sensitivity.
Caption: Rosiglitazone activates PPAR-γ, leading to changes in gene expression that improve insulin sensitivity.
Experimental Workflow for a DIO Mouse Study
The following diagram illustrates a typical workflow for an in vivo study of rosiglitazone in a diet-induced obesity model.
References
- 1. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Rosiglitazone and Metformin in Genetically Obese and Diabetic db/db Mice and Streptozotocin-Induced Diabetic Rat Models. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Rosiglitazone Treatment of Type 2 Diabetic db/db Mice Attenuates Urinary Albumin and Angiotensin Converting Enzyme 2 Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone Treatment Reduces Diabetic Neuropathy in Streptozotocin-Treated DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prolonged decrease of adipocyte size after rosiglitazone treatment in high- and low-fat-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Restoring adiponectin via rosiglitazone ameliorates tissue wasting in mice with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ndineuroscience.com [ndineuroscience.com]
Application Notes and Protocols for Rosiglitazone Maleate Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of rosiglitazone maleate in rodent studies, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and executing studies involving this peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.
I. Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various rodent models as reported in the scientific literature.
Table 1: Effects of Rosiglitazone on Metabolic Parameters in Rats
| Rodent Model | Dosage and Administration | Duration | Change in Blood Glucose | Change in Plasma Insulin | Change in Triglycerides | Change in Free Fatty Acids | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 3 mg/kg/day (oral) | 8 days | Decreased | Not specified | Decreased | Decreased | [1][2] |
| Goto-Kakizaki (GK) Rats | 5 or 10 mg/kg/day (oral gavage) | 23 days | Decreased | Not specified | Not specified | Not specified | [3] |
| Dietary Obese (DIO) Rats | 3 mg/kg/day | 21 days | Decreased by 21% | Not specified | Decreased by 42% | Decreased by 37% (at 0.3 mg/kg) | [4] |
| Dietary Obese (DIO) Rats | 10 mg/kg/day | 21 days | Not specified | Decreased by 27% | Not specified | Not specified | [4] |
| Streptozotocin (STZ)-induced Diabetic Rats | 4 mg/kg, twice daily (gavage) | 8 weeks | Time-dependent decrease | Not specified | Reached control levels | Not specified | [5][6] |
| Wistar Rats | 0.8 mg/kg/day (oral) | 28 days | No significant change | Not specified | Not specified | Not specified | [7] |
Table 2: Effects of Rosiglitazone on Body Weight and Food Intake in Rats
| Rodent Model | Dosage and Administration | Duration | Change in Body Weight | Change in Food Intake | Reference | | :--- | :--- | :--- | :--- | :--- | | Dietary Obese (DIO) Rats | 0.3-30 mg/kg/day | 21 days | Increased | Increased dose-dependently |[4] | | Chow-fed Rats | ≥3 mg/kg/day | 21 days | Increased | Increased |[4] | | Goto-Kakizaki (GK) Rats | 5 or 10 mg/kg/day (oral gavage) | 23 days | Increased | Not specified |[3] |
Table 3: Effects of Rosiglitazone in Mouse Models
| Mouse Model | Dosage and Administration | Duration | Key Findings | Reference |
| ob/ob Mice | Not specified | Not specified | Improved glucose tolerance and insulin sensitivity. | [3] |
| Apolipoprotein E (apoE)-deficient Mice (diabetic and non-diabetic) | Not specified (oral gavage) | Not specified | Significantly reduced atherosclerotic aortic plaque area in both groups. | [8] |
| Diet-Induced Obese Mice | 70 mg/kg of diet | 5-6 weeks | Enhanced insulin sensitivity, increased white adipose tissue fat accumulation, and increased hepatic triglyceride content in severely obese mice. | [9][10] |
| C57BL/6 Mice | 10 mg/kg (intravenous) | Acute | Caused cardiac dysfunction and oxidative stress. | [11][12] |
| CD-1 Mice | 3 or 6 mg/kg/day (dietary) | 1 year | Increased brown adipose tissue weight. | [13] |
II. Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rodents, synthesized from published studies.
Protocol 1: Oral Gavage Administration in Rats
Objective: To assess the effect of daily oral administration of rosiglitazone on metabolic parameters.
Materials:
-
This compound
-
Vehicle (e.g., saline for injection[3], 1% hydroxyethylcellulose[7])
-
Male Zucker diabetic fatty (ZDF) rats[1][2] or Goto-Kakizaki (GK) rats[3]
-
Oral gavage needles
-
Animal balance
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Glucose and insulin assay kits
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12-h light/dark cycle) with free access to food and water for at least one week prior to the experiment.[3]
-
Preparation of Dosing Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 3 mg/kg, 5 mg/kg, or 10 mg/kg).[1][3] Prepare a vehicle-only solution for the control group.
-
Animal Grouping: Randomly assign animals to treatment and control groups (n=6-8 per group is common).[3]
-
Baseline Measurements: Prior to the first dose, record the body weight of each animal and collect a baseline blood sample for glucose and insulin analysis.
-
Administration: Administer the rosiglitazone solution or vehicle orally via gavage once daily. The volume should be consistent across all animals (typically 1-2 mL/kg).
-
Monitoring: Monitor animals daily for any signs of distress. Record body weight and food intake regularly (e.g., daily or weekly).
-
Blood Sampling: Collect blood samples at specified time points throughout the study (e.g., weekly) and at the end of the treatment period.
-
Data Analysis: Analyze blood samples for glucose and insulin levels. Compare the changes in metabolic parameters and body weight between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
Protocol 2: Dietary Admixture in Mice
Objective: To evaluate the long-term effects of rosiglitazone administered through the diet.
Materials:
-
This compound
-
Powdered rodent chow
-
Metabolic cages (optional, for precise food intake measurement)
-
Animal balance
-
Blood collection supplies
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Diet Preparation: Incorporate this compound into the powdered rodent chow at the desired concentration (e.g., 70 mg/kg of diet).[9] Prepare a control diet without the drug. Ensure homogenous mixing.
-
Animal Grouping: Randomly assign mice to the control or rosiglitazone-containing diet groups.
-
Baseline Measurements: Record initial body weight and collect baseline blood samples.
-
Dietary Administration: Provide the respective diets to the mice with free access.
-
Monitoring: Regularly monitor body weight and food consumption. If using metabolic cages, daily food intake can be accurately measured.
-
Sample Collection: At the end of the study period (e.g., 5-6 weeks), collect terminal blood samples and tissues (e.g., liver, adipose tissue) for further analysis.
-
Data Analysis: Analyze the collected data to determine the effects of dietary rosiglitazone on metabolic parameters, body weight, and tissue morphology/gene expression.
Protocol 3: Intraperitoneal Injection in Mice
Objective: To investigate the acute effects of rosiglitazone.
Materials:
-
Rosiglitazone potassium salt[14]
-
Vehicle (e.g., normal saline, 0.9% NaCl)[14]
-
Mice (e.g., C57BL/6)
-
Syringes and needles for intraperitoneal injection
-
Blood and tissue collection supplies
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Preparation of Dosing Solution: Dissolve rosiglitazone in the vehicle to the desired concentration (e.g., 10 mg/kg).[14]
-
Administration: Administer a single intraperitoneal (i.p.) injection of the rosiglitazone solution or vehicle.
-
Sample Collection: Collect blood and/or tissue samples at specific time points post-injection (e.g., 1 hour or 3 hours) to assess acute changes.[14]
-
Data Analysis: Analyze the collected samples to determine the acute effects of rosiglitazone.
III. Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Rosiglitazone
Rosiglitazone is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and liver.[15] Activation of PPARγ regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[15]
Caption: Rosiglitazone signaling pathway via PPARγ activation.
Experimental Workflow for Rodent Studies
The following diagram illustrates a typical workflow for conducting a study on the effects of rosiglitazone in rodents.
Caption: General experimental workflow for rosiglitazone rodent studies.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Rosiglitazone Treatment in Zucker Diabetic Fatty Rats Is Associated With Ameliorated Cardiac Insulin Resistance and Protection From Ischemia/Reperfusion-Induced Myocardial Injury - ProQuest [proquest.com]
- 3. Modeling Disease Progression and Rosiglitazone Intervention in Type 2 Diabetic Goto-Kakizaki Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of rosiglitazone on oxidative stress and lipid profile in left ventricular muscles of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rosiglitazone Does Not Show Major Hidden Cardiotoxicity in Models of Ischemia/Reperfusion but Abolishes Ischemic Preconditioning-Induced Antiarrhythmic Effects in Rats In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone (PPARgamma-agonist) attenuates atherogenesis with no effect on hyperglycaemia in a combined diabetes-atherosclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Quantifying Rosiglitazone Maleate Effects on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for quantifying the effects of rosiglitazone maleate on gene expression. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, and inflammation.[1][2][3] By activating PPARγ, rosiglitazone modulates the transcription of a wide array of target genes, leading to its therapeutic effects in type 2 diabetes, as well as other physiological changes.[2][3]
This document outlines the core signaling pathways affected by rosiglitazone, provides quantitative data on its impact on gene expression, and offers detailed protocols for key experimental techniques used to measure these changes.
Core Signaling Pathways Modulated by Rosiglitazone
Rosiglitazone primarily exerts its effects through the activation of the PPARγ signaling pathway. Additionally, it has been shown to influence other pathways, notably the Nuclear Factor-kappa B (NF-κB) signaling cascade, which is central to the inflammatory response.
PPARγ Signaling Pathway
Rosiglitazone binds to and activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding event recruits co-activator proteins, leading to the transcriptional activation of genes involved in insulin sensitization, adipogenesis, and lipid metabolism.
NF-κB Signaling Pathway
Rosiglitazone has been demonstrated to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory cytokines and other inflammatory mediators. Rosiglitazone-activated PPARγ can interfere with NF-κB signaling, leading to a reduction in inflammation.[5][6]
Quantitative Data on Gene Expression Changes
The following tables summarize the quantitative effects of rosiglitazone on the expression of key target genes in human subcutaneous adipose tissue and 3T3-L1 adipocytes.
Table 1: Fold Changes in Gene Expression in Human Subcutaneous Adipose Tissue Following 16 Weeks of Rosiglitazone Treatment. [2]
| Gene | Full Name | Function | Fold Change | 95% CI | P-value |
| Upregulated Genes | |||||
| SCD | Stearoyl-CoA Desaturase | Triacylglycerol Storage | 3.2 | - | < 0.05 |
| CD36 | CD36 Molecule | Triacylglycerol Storage | 1.8 | - | < 0.05 |
| COL1A1 | Collagen Type I Alpha 1 Chain | Structural | 1.7 | - | < 0.05 |
| GLUT4 | Glucose Transporter Type 4 | Glucose Uptake | 1.5 | - | < 0.05 |
| Downregulated Genes | |||||
| IL-6 | Interleukin 6 | Inflammation | 0.6 | - | < 0.05 |
| CCL3 | Chemokine (C-C motif) Ligand 3 | Inflammation | 0.4 | - | < 0.05 |
| HSD11B1 | 11β-Hydroxysteroid Dehydrogenase 1 | Cortisol Metabolism | 0.6 | - | < 0.05 |
| RETN | Resistin | Adipokine | 0.3 | - | < 0.05 |
Table 2: Regulation of Gene Expression in Mature 3T3-L1 Adipocytes by Rosiglitazone. [2]
| Gene | Function | Regulation |
| Upregulated Genes | ||
| Ucp2 | Energy Metabolism | Upregulated |
| Adiponectin | Adipokine | Upregulated |
| ApoE | Apolipoprotein E | Upregulated |
| Downregulated Genes | ||
| Pparg | Adipogenesis Regulator | Downregulated |
| Fasn | Fatty Acid Synthesis | Downregulated |
| Scd1 | Fatty Acid Synthesis | Downregulated |
| Leptin | Adipokine | Downregulated |
| Resistin | Adipokine | Downregulated |
| IL-6 | Inflammatory Cytokine | Downregulated |
| TNF-α | Inflammatory Cytokine | Downregulated |
Experimental Protocols
This section provides detailed protocols for quantifying rosiglitazone-induced changes in gene expression using quantitative real-time PCR (qPCR), microarray analysis, and RNA sequencing (RNA-seq).
Experimental Workflow Overview
The general workflow for quantifying gene expression changes involves several key steps, from cell culture and treatment to data analysis and interpretation.
Protocol 1: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the relative expression of specific target genes in response to rosiglitazone treatment.
Materials:
-
Treated and untreated cells
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
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Gene-specific primers (forward and reverse) for target and reference genes (e.g., Adiponectin, PPARγ, and a housekeeping gene like GAPDH or RPLP0).
-
Example Primer Sequences (Rat Adiponectin): [7]
-
Forward: 5'-TAAGGGTGACCCAGGAGATG-3'
-
Reverse: 5'-GGAACATTGGGGACAGTGAC-3'
-
-
-
qPCR instrument (e.g., Applied Biosystems 7500 Real-Time PCR System)
-
Nuclease-free water
-
Optical-grade PCR plates and seals
Procedure:
-
RNA Isolation: Isolate total RNA from treated and untreated cells according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer set containing SYBR Green master mix, forward primer (10 µM), reverse primer (10 µM), and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add diluted cDNA (e.g., 1:10 dilution) to the respective wells.
-
Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly.
-
-
qPCR Cycling:
-
Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 1 minute.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Protocol 2: Microarray Analysis
Objective: To perform a global analysis of gene expression changes in response to rosiglitazone.
Materials:
-
High-quality total RNA
-
RNA labeling and fragmentation kit (e.g., GeneChip WT PLUS Reagent Kit, Affymetrix)
-
Hybridization, wash, and stain kit (e.g., GeneChip Hybridization, Wash, and Stain Kit, Affymetrix)
-
GeneChip arrays (e.g., GeneChip Mouse Genome 430 2.0 Array, Affymetrix)
-
Hybridization oven
-
Fluidics station
-
Microarray scanner
Procedure:
-
Target Preparation:
-
Synthesize double-stranded cDNA from 100 ng of total RNA.
-
Perform in vitro transcription (IVT) to generate cRNA.
-
Purify and quantify the cRNA.
-
Fragment the cRNA to an appropriate size.
-
-
Hybridization:
-
Prepare a hybridization cocktail containing the fragmented cRNA, control oligonucleotides, and hybridization buffer.
-
Inject the cocktail into the GeneChip array.
-
Hybridize for 16 hours at 45°C in a hybridization oven with rotation.
-
-
Washing and Staining:
-
Wash and stain the arrays using an automated fluidics station according to the manufacturer's protocol. This typically involves a series of stringent and non-stringent washes to remove non-specifically bound target and staining with a streptavidin-phycoerythrin (SAPE) conjugate.
-
-
Scanning:
-
Scan the arrays using a high-resolution microarray scanner to detect the fluorescence signal.
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data to remove systematic variations (e.g., using RMA or GCRMA algorithms).
-
Identify differentially expressed genes between treated and untreated samples using statistical tests (e.g., t-test or ANOVA) and apply a fold-change cutoff and a p-value or FDR (False Discovery Rate) threshold.
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes.
-
Protocol 3: RNA Sequencing (RNA-seq)
Objective: To obtain a comprehensive and quantitative profile of the transcriptome in response to rosiglitazone.
Materials:
-
High-quality total RNA
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
-
High-performance computing cluster for data analysis
Procedure:
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from total RNA.
-
Fragment the remaining RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Perform library quality control and quantification.
-
-
Sequencing:
-
Sequence the prepared libraries on an NGS platform according to the manufacturer's instructions.
-
-
Data Analysis (Bioinformatics Workflow):
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Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Use tools like Trimmomatic to remove adapter sequences and low-quality bases.
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Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR.
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Read Counting: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq. This will generate a count matrix.
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Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes.[4]
-
Example DESeq2 Workflow in R:
-
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA.
-
By following these detailed application notes and protocols, researchers can effectively quantify the effects of this compound on gene expression, leading to a deeper understanding of its molecular mechanisms and potential therapeutic applications.
References
- 1. Anti-diabetic rosiglitazone remodels the adipocyte transcriptome by redistributing transcription to PPARγ-driven enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bar.utoronto.ca [bar.utoronto.ca]
- 4. RNA-Seq differential expression work flow using DESeq2 - Easy Guides - Wiki - STHDA [sthda.com]
- 5. 2.6. Microarray Hybridization and Transcriptome Analysis [bio-protocol.org]
- 6. edu.abi.am [edu.abi.am]
- 7. Adiponectin translation is increased by the PPARγ agonists pioglitazone and ω-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Rosiglitazone Maleate Aqueous Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of rosiglitazone maleate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in aqueous buffers.[1] Its solubility is highly dependent on the pH of the solution. Generally, it is more soluble in acidic conditions and its solubility decreases as the pH increases into the physiological range.[2]
Q2: Why is the solubility of this compound pH-dependent?
The pH-dependent solubility of this compound is due to its ionizable nature. It has two pKa values, pKa1 of 6.1 and pKa2 of 6.8.[2] At a pH below its pKa values, a greater proportion of the molecule will be in its more soluble, ionized form.
Q3: What is the solubility of this compound in organic solvents?
This compound is soluble in several organic solvents. For maximum solubility in aqueous buffers, it is often recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[1]
Q4: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO, DMF, or ethanol.[1] It is recommended to purge the solvent with an inert gas. For aqueous experiments, this stock solution can then be diluted with the desired aqueous buffer. Be aware that aqueous solutions of this compound are not recommended to be stored for more than one day.[1]
Troubleshooting Guide
Issue 1: Precipitate forms when preparing an aqueous solution from a DMSO stock.
-
Cause: The concentration of this compound in the final aqueous solution may be above its solubility limit at that specific pH and temperature. The addition of a DMSO stock to an aqueous buffer can also cause the compound to precipitate out if the final DMSO concentration is not sufficient to maintain solubility.
-
Solution:
-
Decrease the final concentration: Try preparing a more dilute aqueous solution.
-
Adjust the pH: If your experimental conditions allow, lower the pH of the aqueous buffer to increase the solubility of this compound.
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Increase the co-solvent concentration: While aiming to keep the organic solvent concentration minimal, a slightly higher final concentration of DMSO may be necessary to maintain solubility. Note that this may affect your experimental system.
-
Use a different co-solvent: In some cases, another organic solvent might be more suitable.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: Poor solubility and precipitation of this compound in the assay medium can lead to variability in the effective concentration of the compound, resulting in inconsistent results.
-
Solution:
-
Confirm solubility in your specific assay medium: Perform a solubility test in the exact medium (including any serum or protein supplements) you are using for your experiments.
-
Prepare fresh solutions: Always prepare fresh aqueous solutions of this compound for each experiment, as their stability is limited.[1]
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Incorporate a solubilizing agent: Depending on the assay, you may be able to include a pharmaceutically acceptable solubilizing agent, but this must be validated to not interfere with the assay.
-
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | ~0.25 mg/mL[1] |
| DMSO | ~3 mg/mL[1] |
| Dimethyl formamide (DMF) | ~10 mg/mL[1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL[1] |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) |
| 1.83 | 52.60[3] |
| 2.3 | Readily soluble[2] |
| 2.57 | 38.63[3] |
| 3.92 | 4.55[3] |
| 7.39 | 6.35[3] |
| 7.4 | 68.2[4] |
| 8.82 | 19.19[3] |
| 9.52 | 49.96[3] |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| pKa1 | 6.1[2] |
| pKa2 | 6.8[2] |
Experimental Protocols
Protocol 1: Determination of pH-Solubility Profile
This protocol is a general guideline for determining the solubility of this compound at various pH values, based on WHO recommendations for Biopharmaceutics Classification System (BCS) studies.
-
Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2 to 7.4). Commonly used buffers include HCl for acidic pH, acetate buffer for mid-range pH, and phosphate buffer for neutral pH.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a suitable filter that does not adsorb the compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.
Protocol 2: Solubility Enhancement by Solid Dispersion (Solvent Evaporation Method)
This method aims to improve the dissolution rate and apparent solubility of this compound by dispersing it in a hydrophilic carrier.
-
Selection of Carrier: Choose a hydrophilic carrier such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), or a poloxamer.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol, methanol, or a mixture). Ensure complete dissolution of both components.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in the formation of a solid mass or film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and compared to the pure drug. This typically involves pulverizing the solid dispersion and performing dissolution studies.
Visualizations
References
Technical Support Center: Rosiglitazone Maleate Experimental Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of rosiglitazone maleate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in experimental settings?
A1: this compound is susceptible to degradation under specific conditions. The primary factors to consider are exposure to basic (alkaline) environments and oxidizing agents.[1][2] It is relatively stable under acidic, neutral, thermal (up to 80°C), and photolytic (UV light) stress.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: For a 10 mM stock solution, it is recommended to reconstitute lyophilized this compound in DMSO.[3] Once in solution, it should be stored at -20°C and used within three months to prevent loss of potency. It is also advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[3] Stock solutions in methanol (1 mg/ml) have been found to be stable for at least two weeks at -80°C.[4]
Q3: What is the recommended pH range for working with this compound in aqueous solutions?
A3: To minimize degradation, it is crucial to maintain a neutral to acidic pH. The solubility of this compound decreases as the pH increases, and it is more prone to degradation in basic conditions.[5][6] Forced degradation studies show significant degradation in 0.05 N sodium hydroxide.[1][2] Therefore, using buffers in the physiological pH range or slightly acidic conditions is recommended.
Q4: Is this compound sensitive to light?
A4: Based on forced degradation studies, this compound is not significantly sensitive to UV light (254 nm) over a period of 10 days.[2] However, as a general laboratory practice, it is always prudent to protect solutions from prolonged exposure to direct light.
Q5: Can I expect degradation of this compound in plasma samples?
A5: Rosiglitazone has been found to be stable in unprocessed human plasma for at least four weeks when stored at -80°C and after three freeze-thaw cycles.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected drug concentration in assays. | Degradation of this compound in solution. | • Check pH of solutions: Ensure all buffers and media are at a neutral or slightly acidic pH. Avoid basic conditions. • Protect from oxidation: If using media prone to generating reactive oxygen species, consider adding antioxidants or using freshly prepared solutions. Avoid using old or improperly stored solvents that may contain peroxides. • Review solution preparation and storage: Confirm that stock solutions were prepared in a suitable solvent (e.g., DMSO, methanol) and stored at the recommended temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in chromatography (e.g., HPLC). | Formation of degradation products. | • Perform forced degradation study: To identify potential degradation products, subject a sample of this compound to forced degradation conditions (e.g., treatment with a weak base or an oxidizing agent). This can help in identifying the retention times of the degradants. • Analyze samples promptly: Minimize the time between sample preparation and analysis to reduce the chance of degradation. |
| Poor solubility or precipitation of the drug in aqueous media. | pH-dependent solubility. | • Adjust pH: The solubility of this compound decreases with increasing pH.[5][6] Lowering the pH of the medium may improve solubility. • Use of co-solvents: In some cases, a small percentage of an organic co-solvent (e.g., ethanol, DMSO) can be used to improve solubility in aqueous buffers, but compatibility with the experimental system must be verified. |
Quantitative Data Summary
The following tables summarize the stability of this compound under various stress conditions as reported in forced degradation studies.
Table 1: Stability of this compound Under Different Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Degradation | Reference |
| Acid Hydrolysis | 1.0 N Hydrochloric Acid | 48 hours | No significant degradation | [2] |
| Base Hydrolysis | 0.05 N Sodium Hydroxide | 48 hours | Significant degradation | [1][2] |
| Oxidation | 3.0% v/v Hydrogen Peroxide | 48 hours | Significant degradation | [1][2] |
| Thermal | 80°C | 10 days | No significant degradation | [2] |
| Photolytic | UV light (254nm) | 10 days | No significant degradation | [2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for subjecting this compound to various stress conditions to identify potential degradation products and assess its stability.
Materials:
-
This compound bulk drug
-
1.0 N Hydrochloric acid (HCl)
-
0.05 N Sodium hydroxide (NaOH)
-
3.0% (v/v) Hydrogen peroxide (H₂O₂)
-
Water bath or oven capable of maintaining 80°C
-
UV lamp (254 nm)
-
HPLC system with a C18 column and PDA detector
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium dihydrogen orthophosphate
-
Sodium hexane sulfonate
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile, 20:80 v/v).[2]
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1.0 N HCl. Keep the solution at room temperature for 48 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.05 N NaOH. Keep the solution at room temperature for 48 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3.0% H₂O₂. Keep the solution at room temperature for 48 hours.
-
Thermal Degradation: Place a sample of the solid drug powder in an oven at 80°C for 10 days. Also, place a sample of the stock solution in a sealed vial at 80°C for 10 days.
-
Photolytic Degradation: Expose a sample of the solid drug powder and the stock solution to UV light at 254 nm for 10 days.
-
Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.[1]
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and assess the peak purity of the parent drug.
Visualizations
This compound Degradation Pathway
Caption: Susceptibility of this compound to various stress conditions.
Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected this compound degradation.
References
Technical Support Center: Rosiglitazone Maleate HPLC Analysis
Welcome to the technical support center for the HPLC analysis of rosiglitazone maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing) for the Rosiglitazone Peak
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Question: My rosiglitazone peak is showing significant tailing. What are the potential causes and how can I improve the peak symmetry?
-
Answer: Peak tailing for rosiglitazone, a basic compound, is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based stationary phase of the column.[1][2]
Potential Causes & Solutions:
-
Silanol Interactions:
-
Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 3-4) using an appropriate buffer like phosphate or acetate. At a lower pH, the silanol groups are protonated and less likely to interact with the basic rosiglitazone molecule.
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Solution 2: Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with rosiglitazone.
-
Solution 3: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column. These columns have fewer residual silanol groups, which minimizes the potential for peak tailing with basic compounds.[1]
-
-
Column Overload:
-
Solution: Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion, including tailing.[2]
-
-
Column Degradation:
-
Solution: If the column has been used extensively, especially with high pH mobile phases, the stationary phase may be degraded. Replace the column with a new one.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for rosiglitazone is shifting between injections. What could be causing this variability?
-
Answer: Retention time drift can compromise the reliability of your analysis. The issue can stem from several factors related to the HPLC system and the mobile phase preparation.
Potential Causes & Solutions:
-
Inadequate Column Equilibration:
-
Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of column equilibration. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.
-
-
Changes in Mobile Phase Composition:
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly. Inconsistent mobile phase composition will lead to retention time shifts.
-
-
Temperature Fluctuations:
-
Solution: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.
-
-
Pump Issues:
-
Solution: Check for leaks in the pump and ensure the flow rate is stable and accurate. Air bubbles in the pump head can also cause flow rate fluctuations. Purge the pump to remove any trapped bubbles.
-
-
Issue 3: Poor Resolution Between Rosiglitazone and Impurities/Degradants
-
Question: I am unable to achieve baseline separation between rosiglitazone and a known impurity (e.g., 2,4-thiazolidinedione) or a degradation product. How can I improve the resolution?
-
Answer: Achieving adequate resolution is critical for accurate quantification, especially in stability-indicating methods. The separation of rosiglitazone from its impurities, such as the process impurity 2,4-thiazolidinedione, requires an optimized chromatographic method.[3]
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition:
-
Solution 1: Adjust Organic Modifier Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between closely eluting peaks.
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Solution 2: Change Organic Modifier: If using methanol, try switching to acetonitrile, or vice versa. The difference in solvent selectivity can sometimes significantly improve resolution.
-
-
Incorrect pH of the Mobile Phase:
-
Solution: The ionization state of both rosiglitazone and its impurities can be manipulated by changing the pH of the mobile phase. Experiment with different pH values to find the optimal separation.
-
-
Inefficient Column:
-
Solution: Ensure you are using a high-efficiency column with a small particle size (e.g., 3 µm or 5 µm). If the column is old, its performance may have deteriorated, leading to broader peaks and poor resolution. Replacing the column may be necessary.
-
-
Experimental Protocol: RP-HPLC Analysis of this compound
This section provides a detailed methodology for a typical reversed-phase HPLC analysis of this compound.
1. Reagents and Materials
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (Analytical Grade)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filters
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.01M ammonium acetate in a 50:50 (v/v) ratio.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonicator for 15 minutes.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
3. Chromatographic Conditions A summary of typical chromatographic conditions is presented in the table below.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[3][4] |
| Mobile Phase | Acetonitrile : 0.01M Ammonium Acetate (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detector | UV-Vis or PDA Detector |
| Detection Wavelength | 245 nm[4] |
| Run Time | 10 minutes |
4. System Suitability Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is not more than 2.0.
5. Analysis Procedure Inject 20 µL of the standard and sample solutions into the chromatograph and record the chromatograms. Identify the rosiglitazone peak based on the retention time of the standard. Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of this compound, compiled from various validated methods.
| Parameter | Value | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | [3][4] |
| Mobile Phase | Acetonitrile: 0.01M Ammonium Acetate (50:50 v/v) | [4] |
| Buffer:Acetonitrile:Methanol (65:25:10 v/v/v) | [5] | |
| Flow Rate | 1.0 mL/min | [3][4][5] |
| Detection Wavelength | 245 nm or 235 nm | [4][5] |
| Retention Time | ~3.0 - 6.0 min | [4][5] |
| Linearity Range | 1 - 200 µg/mL | [4] |
| LOD | ~2 µg/mL | [5] |
| LOQ | ~20 µg/mL | [5] |
Visualized Workflows and Relationships
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a systematic approach to troubleshooting peak tailing issues in the HPLC analysis of this compound.
References
Technical Support Center: Minimizing Off-Target Effects of Rosiglitazone Maleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving rosiglitazone maleate. The focus is on understanding and minimizing the primary off-target effects of this compound, namely fluid retention and cardiovascular risks.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind rosiglitazone-induced fluid retention?
Rosiglitazone-induced fluid retention is primarily mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) in the renal collecting ducts.[1][2] This activation leads to the upregulation of the epithelial sodium channel (ENaC), which increases sodium and water reabsorption, resulting in plasma volume expansion and edema.[1][2][3] Specifically, the gamma subunit of ENaC has been identified as a critical PPARγ target gene in this process.[1] Studies in mice with collecting duct-specific deletion of PPARγ have shown a significant reduction in thiazolidinedione-induced fluid retention, confirming the PPARγ-dependent nature of this side effect.[2]
Q2: What are the cardiovascular risks associated with rosiglitazone and their proposed mechanisms?
Clinical studies and meta-analyses have suggested an increased risk of myocardial infarction and heart failure with rosiglitazone treatment.[4][5] The mechanisms are thought to be multifactorial. The fluid retention itself can exacerbate or precipitate heart failure.[5] Additionally, some studies suggest that rosiglitazone may have PPARγ-independent cardiotoxic effects.[6][7][8][9] Research in mouse hearts indicates that at supratherapeutic concentrations, rosiglitazone can cause mitochondrial oxidative stress, leading to myocardial energy deficiency and contractile dysfunction.[6][7][8] This mitochondrial toxicity was not prevented by a PPARγ antagonist, suggesting a mechanism independent of its primary target.[6][7][8][9]
Q3: Are there any chemical analogs of rosiglitazone with a better safety profile?
The search for safer thiazolidinedione-based drugs is an active area of research. While specific analogs with definitively proven superior safety profiles are not yet in widespread clinical use, the principle is based on developing selective PPARγ modulators (SPPARMs). These compounds aim to retain the insulin-sensitizing effects while minimizing the activation of pathways leading to adverse effects. The glitazone core is considered a "privileged scaffold" that can be chemically modified to alter its binding to PPARγ and potentially reduce off-target interactions.[10]
Q4: What is the rationale behind using combination therapy to mitigate rosiglitazone's side effects?
Combination therapy aims to achieve the desired therapeutic effect at a lower, safer dose of rosiglitazone by co-administering a compound that provides a complementary or synergistic effect.[11][12] For instance, combining a minimal dose of rosiglitazone with a G protein-coupled receptor 120 (GPR120) agonist, referred to as "Compound A," has been shown in mouse models to achieve the same degree of insulin sensitization as a maximal dose of rosiglitazone alone, but without the associated weight gain and fluid retention.[11][12] Another approach involves combining rosiglitazone with exenatide, which has been shown in an analysis of the FDA's Adverse Event Reporting System (FAERS) to be associated with a reduction in reports of myocardial infarction and stroke.[13]
Troubleshooting Guides
Problem: Unexpected level of fluid retention or edema in animal models.
Possible Cause 1: Incorrect assessment method.
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Solution: Ensure you are using a validated and sensitive method for assessing fluid retention. A common and reliable method is the measurement of plasma volume using Evans blue dye. A decrease in hematocrit can also be used as a surrogate marker for plasma volume expansion.[14] For overt edema, changes in body weight and visual scoring of peripheral edema can be employed, but these are less precise.
Possible Cause 2: Animal model variability.
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Solution: Be aware that the extent of fluid retention can vary between different animal strains and models of metabolic disease. It is crucial to have a proper control group and to establish baseline parameters for the specific animal model being used.
Possible Cause 3: Dose-dependent effects.
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Solution: Fluid retention is a known dose-dependent effect of rosiglitazone.[14] If the observed effect is too severe, consider reducing the dose. If the therapeutic effect is lost at a lower dose, this may be an inherent limitation of the monotherapy in your experimental context.
Problem: Conflicting results in cardiovascular safety assessment.
Possible Cause 1: Inappropriate experimental model.
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Solution: The choice of in vitro versus in vivo model is critical. While in vitro studies on cardiomyocytes can reveal direct cellular toxicity, they may not fully recapitulate the complex physiological environment of the cardiovascular system. For in vivo studies, consider using animal models that are relevant to the human condition being studied (e.g., models of atherosclerosis or heart failure).
Possible Cause 2: Anesthesia-induced artifacts.
-
Solution: Anesthetics can significantly impact cardiovascular function. When performing procedures like echocardiography, it is essential to use a consistent and well-documented anesthesia protocol. Whenever possible, techniques for conscious animal echocardiography should be considered to minimize confounding factors.[5]
Possible Cause 3: Lack of comprehensive assessment.
-
Solution: A thorough cardiovascular safety assessment should include multiple endpoints. This includes functional assessment (e.g., echocardiography to measure ejection fraction and fractional shortening), histological analysis of heart tissue, and measurement of relevant biomarkers of cardiac injury.
Data Presentation
Table 1: Quantitative Data on Rosiglitazone Off-Target Effects
| Off-Target Effect | Finding | Reference Model/Study | Citation |
| Myocardial Infarction | Increased risk compared to control (Odds Ratio: 1.43) | Meta-analysis of 42 clinical trials | [14] |
| Heart Failure | Increased risk with combination insulin therapy | Retrospective analysis of 42 clinical trials | [3] |
| Fluid Retention | Dose-dependent effect | Post-marketing data review | [14] |
| Plasma Volume | Hematocrit fell by a mean of 2.92% after 12 weeks of treatment | Human study | [15] |
| Mitochondrial Toxicity | Decreased mitochondrial respiration and substrate oxidation | In vitro study on isolated mitochondria | [6][7][8][9] |
Table 2: Efficacy of Mitigation Strategies for Rosiglitazone's Off-Target Effects in Preclinical Models
| Mitigation Strategy | Key Finding | Animal Model | Citation |
| Combination with GPR120 Agonist ("Compound A") | Minimal dose of rosiglitazone with Compound A achieved similar insulin sensitization as maximal rosiglitazone dose with no weight gain or fluid retention. | Mouse model | [11][12] |
| Combination with Exenatide | Associated with a reduction in reports of myocardial infarction and stroke. | Analysis of FDA's Adverse Event Reporting System (FAERS) | [13] |
| Targeted Delivery (Cationic Albumin Nanoparticles) | Enhances therapeutic retention in adipose tissue, potentially reducing systemic exposure and toxicity. | In vivo mouse studies | [7] |
| Antioxidant Co-administration (N-acetyl-L-cysteine) | Prevented rosiglitazone-induced mitochondrial toxicity in vitro and in vivo. | Mouse model | [6][7][8] |
Experimental Protocols
Protocol 1: Assessment of Rosiglitazone-Induced Fluid Retention by Plasma Volume Measurement (Evans Blue Dye Method)
Objective: To quantify changes in plasma volume in mice following rosiglitazone treatment.
Materials:
-
This compound
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Vehicle control
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Evans blue dye solution (e.g., 0.5% in sterile saline)
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Anesthetic (e.g., isoflurane)
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Heparinized capillary tubes
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Spectrophotometer
Procedure:
-
Administer rosiglitazone or vehicle to mice for the desired duration.
-
Anesthetize a mouse and record its body weight.
-
Collect a baseline blood sample (e.g., via tail vein) into a heparinized capillary tube for hematocrit measurement and as a blank for the spectrophotometer.
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Inject a precise volume of Evans blue dye solution intravenously (e.g., via tail vein or retro-orbital sinus). Record the exact volume injected.
-
Allow the dye to circulate for a specific time (e.g., 10 minutes).
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Collect a post-injection blood sample from a different site (e.g., cardiac puncture for terminal studies) into a heparinized tube.
-
Centrifuge both blood samples to separate the plasma.
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Measure the absorbance of the plasma samples at 620 nm using the pre-injection plasma as a blank.
-
Create a standard curve by diluting the Evans blue dye in untreated mouse plasma.
-
Calculate the concentration of Evans blue in the post-injection plasma sample using the standard curve.
-
Calculate plasma volume using the formula: Plasma Volume (mL) = Amount of dye injected (mg) / Concentration of dye in plasma (mg/mL).
Troubleshooting:
-
Inconsistent results: Ensure precise injection volume and consistent timing of blood collection.
-
Hemolysis: Avoid excessive suction during blood collection to prevent red blood cell lysis, which can interfere with absorbance readings.
-
Dye leakage: Be aware that Evans blue can leak from the vasculature over time. Standardize the circulation time across all animals.
Protocol 2: Assessment of Cardiovascular Function using Echocardiography in Mice
Objective: To evaluate cardiac function in mice treated with rosiglitazone.
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthetic (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
ECG electrodes
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Monitor heart rate and body temperature throughout the procedure.
-
Apply ultrasound gel to the chest area.
-
Acquire two-dimensional (2D) images in both parasternal long-axis and short-axis views.
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.
-
Measure the following parameters from the M-mode images at end-diastole and end-systole:
-
Left ventricular internal dimension (LVID)
-
Anterior wall thickness (AWT)
-
Posterior wall thickness (PWT)
-
-
Calculate the following functional parameters:
-
Fractional shortening (FS) = [(LVID;d - LVID;s) / LVID;d] x 100
-
Ejection fraction (EF) (calculated using software based on ventricular volumes)
-
-
Perform Doppler imaging to assess blood flow velocities and diastolic function if required.
Troubleshooting:
-
Poor image quality: Ensure adequate contact between the probe and the skin with sufficient ultrasound gel. Adjust the probe position and angle to obtain optimal views.
-
Variable heart rate: Maintain a stable plane of anesthesia, as fluctuations in heart rate can significantly affect functional measurements.
-
Inaccurate measurements: Consistently use the leading-edge-to-leading-edge convention for M-mode measurements to ensure reproducibility.
Mandatory Visualizations
Caption: Rosiglitazone's dual signaling pathways.
Caption: Workflow for assessing rosiglitazone's off-target effects.
Caption: Strategies to minimize rosiglitazone's off-target effects.
References
- 1. PPARγ in Kidney Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collecting duct-specific deletion of peroxisome proliferator-activated receptor γ blocks thiazolidinedione-induced fluid retention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone Causes Cardiotoxicity via Peroxisome Proliferator-Activated Receptor γ-Independent Mitochondrial Oxidative Stress in Mouse Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosiglitazone causes cardiotoxicity via peroxisome proliferator-activated receptor γ-independent mitochondrial oxidative stress in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PPARγ-Independent Side Effects of Thiazolidinediones on Mitochondrial Redox State in Rat Isolated Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Proteomics-Based Analysis of Off-target Binding Profiles for Rosiglitazone and Pioglitazone: Clues for Assessing Potential for Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug combination could eliminate side effects of once-popular diabetes treatment: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 12. emjreviews.com [emjreviews.com]
- 13. Systems Pharmacology of Adverse Event Mitigation by Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Management of rosiglitazone-induced edema: two case reports and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Controlling for Rosiglitazone Maleate Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rosiglitazone maleate. The following information will help you design and troubleshoot experiments to accurately control for the effects of the drug vehicle.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle and why is a vehicle control necessary in this compound experiments?
A1: In pharmacology, a vehicle is an inert substance used to deliver an active drug, such as this compound. A vehicle control group is essential in experimental design because the vehicle itself can have biological effects that could be mistakenly attributed to the drug. By comparing the drug-treated group to a vehicle-only treated group, researchers can isolate the specific effects of this compound.
Q2: What are the common vehicles used for this compound in research?
A2: The choice of vehicle depends on the experimental model (in vitro or in vivo) and the route of administration. Common vehicles for this compound include:
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In Vitro (cell culture): Dimethyl sulfoxide (DMSO) is frequently used to dissolve this compound for application to cell cultures. The final concentration of DMSO in the culture medium is typically kept low (e.g., <0.1%) to minimize toxicity.
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In Vivo (animal models): For oral administration (gavage), this compound is often suspended in an aqueous solution of carboxymethyl cellulose (CMC) or dissolved in a solution containing DMSO and other solubilizing agents like PEG300 and Tween-80.
Q3: Can the vehicle itself affect experimental outcomes?
A3: Yes, vehicles can have independent biological effects. For example, DMSO has been reported to influence cell signaling pathways, including those related to inflammation and cell proliferation. Similarly, CMC administered orally has been observed to cause minor physiological changes. Therefore, it is crucial to include a vehicle-only control group in your experiments to account for these potential confounding effects.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in the rosiglitazone-treated group compared to the untreated control.
-
Possible Cause: The vehicle may be exerting its own biological effects, confounding the results.
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Troubleshooting Steps:
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Always include a vehicle control group: This group receives the same volume and concentration of the vehicle as the drug-treated group.
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Compare the vehicle control to the untreated control: This will help you determine if the vehicle itself is causing any significant changes in your experimental model.
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Minimize vehicle concentration: Use the lowest possible concentration of the vehicle (e.g., DMSO) that effectively dissolves the this compound.
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Consult the literature: Review published studies using this compound in a similar experimental system to see what vehicles and concentrations were used and what effects were reported.
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Issue 2: Poor solubility or precipitation of this compound during experiment preparation.
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Possible Cause: this compound has poor water solubility.
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Troubleshooting Steps:
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For in vitro studies: Prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low and consistent across all treatment groups (including the vehicle control).
-
For in vivo oral gavage: Use a suspension agent like carboxymethyl cellulose (CMC). A common preparation is 0.5% CMC in sterile water. Alternatively, a solution can be made using a combination of DMSO, PEG300, and Tween-80 in saline. Sonication may be required to achieve a uniform suspension.
-
Issue 3: High variability within the vehicle control group.
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Possible Cause: Inconsistent preparation or administration of the vehicle.
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Troubleshooting Steps:
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Standardize vehicle preparation: Prepare a single batch of the vehicle for the entire experiment to ensure consistency.
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Ensure uniform administration: For in vivo studies, ensure that the volume and technique of administration (e.g., oral gavage) are consistent across all animals in the vehicle control group. For in vitro studies, ensure accurate and consistent pipetting of the vehicle into each well or dish.
-
Experimental Protocols
In Vitro Experiment: Assessing the Effect of this compound on Gene Expression in Adipocytes
Objective: To determine the effect of this compound on the expression of target genes in a 3T3-L1 adipocyte cell line, while controlling for the effects of the DMSO vehicle.
Methodology:
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Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using standard protocols.
-
Preparation of Treatment Solutions:
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Rosiglitazone Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
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Rosiglitazone Working Solution: Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be the same in all working solutions.
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Vehicle Control Solution: Prepare a solution of DMSO in cell culture medium at the same final concentration as the rosiglitazone working solutions.
-
-
Treatment:
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Plate mature 3T3-L1 adipocytes in multi-well plates.
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Replace the medium with the prepared rosiglitazone working solutions or the vehicle control solution.
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Include an untreated control group that receives only fresh cell culture medium.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
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Analysis:
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Harvest the cells and extract total RNA.
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Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., Adipoq, Slc2a4).
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Normalize the gene expression data to a housekeeping gene (e.g., Actb).
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Compare the gene expression in the rosiglitazone-treated groups to the vehicle control group.
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In Vivo Experiment: Evaluating the Effect of this compound on Blood Glucose Levels in a Mouse Model of Diabetes
Objective: To assess the in vivo efficacy of this compound in lowering blood glucose levels in db/db mice, with appropriate vehicle controls.
Methodology:
-
Animal Model: Use a genetically diabetic mouse model, such as the db/db mouse.
-
Preparation of Treatment Suspensions:
-
Rosiglitazone Suspension: Prepare a suspension of this compound in 0.5% (w/v) carboxymethyl cellulose (CMC) in sterile water to the desired concentration (e.g., 10 mg/kg body weight).
-
Vehicle Control Suspension: Prepare a 0.5% (w/v) CMC suspension in sterile water.
-
-
Treatment:
-
Randomly assign mice to treatment groups (rosiglitazone-treated and vehicle control).
-
Administer the rosiglitazone suspension or the vehicle control suspension daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Monitoring:
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Measure body weight and fasting blood glucose levels at regular intervals (e.g., weekly).
-
-
Data Analysis:
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Compare the changes in fasting blood glucose levels and body weight between the rosiglitazone-treated group and the vehicle control group using appropriate statistical methods.
-
Data Presentation
Table 1: In Vitro Effect of Rosiglitazone vs. Vehicle on Adipocyte Gene Expression
| Treatment Group | Target Gene: Adipoq (Adiponectin) Fold Change vs. Untreated | Target Gene: Slc2a4 (GLUT4) Fold Change vs. Untreated |
| Untreated Control | 1.0 | 1.0 |
| Vehicle Control (0.1% DMSO) | 1.1 ± 0.2 | 0.9 ± 0.1 |
| Rosiglitazone (1 µM) | 4.5 ± 0.5 | 2.8 ± 0.3 |
| Rosiglitazone (10 µM) | 8.2 ± 0.7 | 5.1 ± 0.6 |
*p < 0.05 compared to Vehicle Control. Data are representative and presented as mean ± SEM.
Table 2: In Vivo Effect of Rosiglitazone vs. Vehicle on Fasting Blood Glucose in db/db Mice
| Treatment Group | Baseline Fasting Blood Glucose (mg/dL) | Final Fasting Blood Glucose (mg/dL) | Change in Fasting Blood Glucose (mg/dL) |
| Vehicle Control (0.5% CMC) | 350 ± 25 | 365 ± 30 | +15 ± 10 |
| Rosiglitazone (10 mg/kg) | 355 ± 28 | 150 ± 20 | -205 ± 18 |
*p < 0.01 compared to Vehicle Control. Data are representative and presented as mean ± SEM.
Visualizations
Caption: Rosiglitazone signaling pathway.
Caption: Experimental workflows for in vitro and in vivo studies.
dealing with batch-to-batch variability of rosiglitazone maleate
Welcome to the Technical Support Center for rosiglitazone maleate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot issues related to batch-to-batch variability of this compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions.
Q1: We are observing inconsistent results in our cell-based assays (e.g., cell viability, gene expression, differentiation) with different batches of this compound. What could be the cause?
A1: Inconsistent results with different batches of this compound can stem from several factors related to the compound's physicochemical properties. The primary culprits are often variations in purity, the presence of different polymorphic forms, or issues with the compound's dissolution and stability in your assay medium.
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Purity Profile: Even small amounts of impurities can have biological activity, potentially interfering with your assay. One common impurity is 2,4-thiazolidinedione, a starting material in the synthesis of rosiglitazone.[1]
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Polymorphism: this compound is known to exist in multiple crystalline forms (polymorphs), with at least three described as Form I, Form II, and Form III.[2] Different polymorphs can have different solubilities and dissolution rates, which would affect the effective concentration of the drug in your experiments and, consequently, the biological response.[3]
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Dissolution and Stability: The solubility of this compound is pH-dependent, decreasing as the pH increases into the physiological range.[4] If your batches have different particle sizes or polymorphic forms, their dissolution rates in your cell culture medium may vary, leading to inconsistent exposure of your cells to the active compound.
Troubleshooting Steps:
-
Request the Certificate of Analysis (CoA) for each batch: Compare the purity, impurity profile, and any characterization data provided by the manufacturer.
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Perform analytical characterization: If you have the capabilities, re-characterize the batches using techniques like HPLC for purity, and XRPD to identify the polymorphic form.
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Ensure complete dissolution: Before adding to your cell cultures, ensure the compound is fully dissolved in your vehicle (e.g., DMSO). You may need to gently warm or vortex the solution. Prepare fresh stock solutions for each experiment.
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Evaluate compound stability: Rosiglitazone can degrade under certain conditions, such as high pH or oxidative stress.[5] Consider the stability of the compound in your specific assay conditions over the duration of the experiment.
Q2: How can we determine the polymorphic form of our this compound sample?
A2: The most definitive method for identifying the polymorphic form of a solid material is Powder X-Ray Diffraction (PXRD) , also known as X-Ray Powder Diffraction (XRPD). Each crystalline form has a unique diffraction pattern. You can compare the XRPD pattern of your sample to known patterns for Form I, II, and III. Other thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be helpful, as different polymorphs will have different melting points and thermal behaviors.[2]
Q3: What are the typical purity specifications for research-grade this compound?
A3: While specifications can vary between suppliers, a typical Certificate of Analysis for high-purity this compound for research purposes would indicate a purity of ≥98%, often determined by HPLC. The CoA should also list any identified impurities and their relative amounts. For example, a CoA might specify the content of "Rosiglitazone Related Compound A" to be below a certain threshold.[5]
Q4: Our dissolution testing of this compound tablets is giving variable results. What could be the issue?
A4: Variability in dissolution testing can be due to both the product and the testing methodology.
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Product-related factors: As with cell-based assays, polymorphism and particle size of the active pharmaceutical ingredient (API) can significantly impact dissolution rates.
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Method-related factors: The dissolution of this compound is sensitive to the pH of the dissolution medium.[6] Ensure the pH of your buffer is consistent and accurately prepared. Other factors include the type of dissolution apparatus, agitation speed, and potential for the formation of insoluble complexes.
Troubleshooting Steps:
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Verify dissolution medium preparation: Double-check the pH and composition of your dissolution buffer.
-
Standardize the procedure: Ensure all parameters of the dissolution test (e.g., apparatus, rotation speed, temperature) are consistent between runs.[6][7]
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Assess for coning: Insoluble excipients in a tablet formulation can form a cone at the bottom of the dissolution vessel, trapping the drug and leading to artificially low dissolution results.
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Characterize the solid state of the API: If possible, analyze the polymorphic form of the this compound in the tablets.
Data on this compound Properties
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₉N₃O₃S·C₄H₄O₄ | [8] |
| Molecular Weight | 473.52 g/mol | [8] |
| Melting Point | 122-123 °C | [9] |
| pKa | 6.1 and 6.8 | [8] |
| Solubility | Readily soluble in ethanol and aqueous solutions with a pH of 2.3. Solubility decreases with increasing pH. | [4] |
Table 2: Typical Analytical Specifications for this compound (API)
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | ≥98% | HPLC |
| Identification | Conforms to reference standard | HPLC, IR, NMR |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤0.1% | USP <281> |
| Heavy Metals | ≤20 ppm | USP <231> |
| Individual Impurity | ≤0.1% | HPLC |
| Total Impurities | ≤0.5% | HPLC |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the quality and consistency of this compound.
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol is a general guideline and may need to be optimized for your specific instrumentation and samples.
Objective: To determine the purity of a this compound sample and quantify any impurities.
Materials:
-
This compound sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile and 0.01M ammonium acetate in water. Filter and degas the mobile phase before use.[10]
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1 mg/mL. Further dilute this stock solution with the mobile phase to prepare working standards of appropriate concentrations (e.g., 10 µg/mL).
-
Sample Solution Preparation: Prepare a sample solution in the same manner as the standard solution, using the this compound batch to be tested.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile: 0.01M Ammonium Acetate (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm[10]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Analysis:
-
Inject the blank (mobile phase), followed by the standard solution to check for system suitability (e.g., retention time, peak shape, and reproducibility).
-
Inject the sample solution.
-
Identify the rosiglitazone peak based on the retention time of the standard.
-
Calculate the purity of the sample by comparing the peak area of rosiglitazone in the sample chromatogram to the total area of all peaks (area percent method).
-
Quantify any impurities by comparing their peak areas to the peak area of the rosiglitazone standard of a known concentration.
-
Protocol 2: In Vitro Dissolution Testing of this compound Tablets
This protocol provides a general method for the dissolution testing of immediate-release this compound tablets.
Objective: To assess the rate and extent of dissolution of this compound from a tablet dosage form.
Materials:
-
This compound tablets
-
Hydrochloric acid (HCl)
-
Potassium chloride (KCl)
-
Deionized water
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Water bath with temperature control
-
Syringes and filters for sample collection
-
UV-Vis spectrophotometer or HPLC system for analysis
Procedure:
-
Dissolution Medium Preparation: Prepare 900 mL of 0.01N HCl containing 0.05M potassium chloride per vessel.[6]
-
Test Setup:
-
Set up the dissolution apparatus according to USP guidelines.
-
Fill each vessel with 900 mL of the dissolution medium.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
-
Dissolution Run:
-
Place one tablet in each vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 or 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.
-
Filter the samples immediately.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Analyze the concentration of rosiglitazone in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry at 242 nm[6] or HPLC.
-
Construct a dissolution profile by plotting the percentage of drug dissolved against time.
-
Visualizations
Signaling Pathway
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. ec.europa.eu [ec.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Development and validation of a selective online dissolution method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.net [ijpbs.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in Rosiglitazone Maleate Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in studies involving rosiglitazone maleate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cardiovascular Safety
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Question: We observed an increased incidence of myocardial infarction (MI) in our rosiglitazone-treated animal models. Is this a known adverse effect?
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Answer: Yes, an increased risk of myocardial infarction has been a significant concern with rosiglitazone. A meta-analysis of 42 clinical trials suggested an association between rosiglitazone and a greater risk of MI.[1] However, the Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial, a long-term study, did not find a significant difference in the primary endpoint of cardiovascular hospitalization or cardiovascular death between the rosiglitazone group and the active control group (metformin and sulfonylurea).[2][3] It is crucial to consider the study design, duration, and patient population when interpreting these findings. For preclinical studies, it is important to use appropriate animal models that can accurately reflect human cardiovascular physiology and disease states.
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Question: Our study shows an exacerbation of heart failure in subjects treated with rosiglitazone. What is the potential mechanism?
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Answer: Rosiglitazone is known to cause fluid retention, which can lead to or worsen congestive heart failure.[3][4] The proposed mechanism involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ) in the renal collecting ducts. This activation is thought to increase the expression and membrane localization of the epithelial sodium channel (ENaC) and aquaporin-2 (AQP2), leading to increased sodium and water reabsorption.[5][6][7] This plasma volume expansion can increase the workload on the heart, potentially leading to heart failure in susceptible individuals.
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Skeletal Health
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Question: We are seeing a higher rate of bone fractures in female subjects in our long-term rosiglitazone study. Is this a recognized phenomenon?
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Answer: Yes, an increased risk of fractures, particularly in women, is a well-documented adverse effect of rosiglitazone. The A Diabetes Outcome Progression Trial (ADOPT) reported a significantly higher incidence of fractures in women treated with rosiglitazone compared to metformin or glyburide.[8][9][10][11] The fractures were predominantly in the upper and lower limbs.
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Question: What is the proposed mechanism for rosiglitazone-induced bone fractures?
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Answer: Rosiglitazone, as a PPARγ agonist, can influence the differentiation of mesenchymal stem cells in the bone marrow. It is hypothesized that rosiglitazone promotes adipogenesis (fat cell formation) at the expense of osteoblastogenesis (bone-forming cell formation).[12] This shift can lead to decreased bone formation and bone mass, thereby increasing fracture risk. Studies on bone biomarkers in the ADOPT trial showed that rosiglitazone was associated with an increase in a marker of bone resorption in women, suggesting that changes in bone turnover may contribute to the increased fracture risk.[13]
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Oncology
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Question: Our epidemiological study suggests a possible link between long-term rosiglitazone use and an increased risk of bladder cancer. How should we interpret this?
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Answer: The association between rosiglitazone and bladder cancer has been a subject of investigation with some conflicting results. Some nested case-control studies have suggested an increased risk of bladder cancer with rosiglitazone use, particularly with longer duration of exposure.[14] However, other studies have not found a significant association, and some have even suggested a potential protective effect with long-term use.[15] It is important to carefully control for confounding factors such as age, smoking history, and duration of diabetes in your analysis. The methodologies of nested case-control studies are critical in assessing such associations.
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Ophthalmology
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Question: A few participants in our clinical trial receiving rosiglitazone have reported blurred vision, and upon examination, macular edema was diagnosed. Is this a known side effect?
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Answer: Yes, there have been postmarketing reports and case studies describing the occurrence of macular edema in patients treated with rosiglitazone.[15] The development of macular edema is often associated with the fluid retention properties of the drug. Patients experiencing visual symptoms while on rosiglitazone should undergo a thorough ophthalmologic evaluation.
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Metabolic and Systemic Effects
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Question: We are observing significant weight gain in our rosiglitazone treatment group that cannot be solely attributed to improved glycemic control. What could be the contributing factors?
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Answer: Weight gain is a common side effect of rosiglitazone. It is believed to be a result of two main mechanisms: fluid retention and an increase in adipose tissue mass.[16] As a PPARγ agonist, rosiglitazone promotes the differentiation of adipocytes, leading to an increase in subcutaneous fat. The fluid retention aspect is due to the renal effects of the drug, as previously mentioned.
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Data Presentation
Table 1: Cardiovascular Outcomes with Rosiglitazone in the RECORD Trial
| Outcome | Rosiglitazone Group (n=2220) | Active Control Group (n=2227) | Hazard Ratio (95% CI) |
| Primary Outcome | |||
| CV Hospitalization or CV Death | 321 | 323 | 0.99 (0.85-1.16) |
| Secondary Outcomes | |||
| Myocardial Infarction | Not significantly different | Not significantly different | 1.14 (0.80-1.63) |
| Heart Failure | 61 | 29 | 2.10 (1.35-3.27) |
| Stroke | Not significantly different | Not significantly different | 0.72 (0.49-1.06) |
| CV Death | 60 | 71 | 0.84 (0.59-1.18) |
Data from the Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial.[2][3][4]
Table 2: Fracture Incidence in Women in the ADOPT Trial
| Treatment Group | Number of Women with Fractures | Incidence Rate (per 100 patient-years) | Hazard Ratio vs. Metformin (95% CI) | Hazard Ratio vs. Glyburide (95% CI) |
| Rosiglitazone | 60 | 2.74 | 1.81 (1.17–2.80) | 2.13 (1.30–3.51) |
| Metformin | 30 | 1.54 | - | - |
| Glyburide | 21 | 1.29 | - | - |
Data from the A Diabetes Outcome Progression Trial (ADOPT).[8][9][10][11]
Table 3: Risk of Bladder Cancer with Rosiglitazone Use from a Nested Case-Control Study
| Exposure to Rosiglitazone | Odds Ratio (95% CI) |
| Any Use | 0.90 (0.75 to 1.09) |
| Duration of Use (≥36 months) | 0.67 (0.47 to 0.95) |
Data from a nested case-control study using the QResearch primary care database.[15] Note: Other studies have reported conflicting results.[14]
Experimental Protocols
1. Investigation of Cardiovascular Outcomes: The RECORD Trial Methodology
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Study Design: A multicenter, randomized, open-label, non-inferiority trial.[1][2][17]
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Patient Population: 4,447 patients with type 2 diabetes who were inadequately controlled on metformin or sulfonylurea monotherapy.
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Randomization and Treatment: Patients were randomized to either add-on rosiglitazone or a combination of metformin and sulfonylurea (active control).
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Primary Endpoint: The primary endpoint was the time to the first cardiovascular hospitalization or cardiovascular death.[1]
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Adjudication of Events: All potential cardiovascular events were adjudicated by an independent, blinded clinical endpoint committee.[1]
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Statistical Analysis: A Cox proportional hazards model was used to compare the time to the primary endpoint between the two treatment groups. The non-inferiority margin for the hazard ratio was set at 1.20.[2]
2. Assessment of Bone Fracture Risk: The ADOPT Fracture Sub-study Methodology
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Study Design: A pre-planned analysis of fracture data from the A Diabetes Outcome Progression Trial (ADOPT), a multicenter, randomized, double-blind, parallel-group clinical trial.[8][9][10][11]
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Patient Population: 4,351 patients recently diagnosed with type 2 diabetes.
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Randomization and Treatment: Patients were randomized to monotherapy with rosiglitazone, metformin, or glyburide.
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Data Collection: Information on all fractures was collected throughout the trial.
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Statistical Analysis: The incidence rates of fractures were calculated for each treatment group. Time to first fracture was analyzed using a Cox proportional hazards model, with adjustments for potential confounding factors. Analyses were stratified by sex.[8][9]
3. Evaluation of Bladder Cancer Risk: Nested Case-Control Study Protocol
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Study Design: A nested case-control study within a large primary care database.[15][18][19]
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Source Population: A cohort of patients with type 2 diabetes.
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Case Identification: All incident cases of bladder cancer within the cohort were identified.
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Control Selection: For each case, a specified number of controls (e.g., 5 or 20) were randomly selected from the cohort, matched to the case on factors such as age, sex, and year of diabetes diagnosis.[18][19]
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Exposure Assessment: Prescription records for rosiglitazone and other antidiabetic drugs were extracted for both cases and controls. Exposure was categorized by duration of use and cumulative dose.
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Statistical Analysis: Conditional logistic regression was used to calculate odds ratios (ORs) and 95% confidence intervals (CIs) for the association between rosiglitazone use and bladder cancer, adjusting for potential confounders like smoking and other medical conditions.[18][19]
Mandatory Visualization
Caption: Rosiglitazone's mechanism of action via the PPARγ signaling pathway.
Caption: Proposed mechanism of rosiglitazone-induced fluid retention.
Caption: Workflow for a nested case-control study on bladder cancer risk.
References
- 1. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone evaluated for cardiovascular outcomes in oral agent combination therapy for type 2 diabetes (RECORD): a multicentre, randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Fluid Retention Caused by Rosiglitazone Is Related to Increases in AQP2 and αENaC Membrane Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluid Retention Caused by Rosiglitazone Is Related to Increases in AQP2 and α ENaC Membrane Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. dtu.ox.ac.uk [dtu.ox.ac.uk]
- 9. Rosiglitazone-associated fractures in type 2 diabetes: an Analysis from A Diabetes Outcome Progression Trial (ADOPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of rosiglitazone, metformin, and glyburide on bone biomarkers in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolidinedione drugs and the risk of cancer in patients with diabetes: nested case-control studies using a primary care database | SAPC [sapc.ac.uk]
- 16. rxfiles.ca [rxfiles.ca]
- 17. mcgill.ca [mcgill.ca]
- 18. The use of pioglitazone and the risk of bladder cancer in people with type 2 diabetes: nested case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thiazolidinediones and associated risk of bladder cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Lab: Rosiglitazone Maleate vs. Pioglitazone in Vitro
An objective comparison of the in vitro performance of two prominent thiazolidinediones, rosiglitazone maleate and pioglitazone, reveals distinct molecular interactions and cellular effects. This guide synthesizes experimental data on their primary mechanisms of action, including receptor binding, gene expression, and functional cellular responses, to provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis.
Both rosiglitazone and pioglitazone are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, glucose metabolism, and inflammation.[1] Their activation of PPARγ leads to the regulation of a suite of target genes that ultimately mediate their therapeutic effects.[2][3] However, in vitro studies highlight subtle but significant differences in their molecular profiles, which may underlie their distinct clinical characteristics.
Quantitative Comparison of In Vitro Efficacy and Potency
| Parameter | This compound | Pioglitazone | Key Findings |
| PPARγ Binding Affinity | Reported to have higher affinity for PPARγ.[4] | Lower binding affinity compared to rosiglitazone.[4] | Rosiglitazone exhibits a stronger direct interaction with the PPARγ ligand-binding domain. |
| PPARα Activity | Considered a pure PPARγ agonist with minimal to no PPARα activity.[5] | Exhibits partial PPARα agonist activity.[5] | This dual activity of pioglitazone may contribute to its more favorable effects on lipid profiles observed in clinical settings.[5] |
| Adipocyte Differentiation | Potent inducer of 3T3-L1 preadipocyte differentiation.[6][7] | Effective in promoting adipocyte differentiation, though some studies suggest it may be less potent than rosiglitazone.[2] | Both compounds robustly stimulate the maturation of preadipocytes into adipocytes, a hallmark of PPARγ activation. |
| Anti-Inflammatory Effects | Reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types.[8][9] | Also demonstrates significant anti-inflammatory properties, including the inhibition of NF-κB signaling.[10] | Both drugs exert anti-inflammatory effects, but the magnitude can be cell-type and stimulus-dependent. |
| Aromatase Inhibition | Inhibits aromatase activity in human granulosa cells, acting as a noncompetitive inhibitor.[11] | Also inhibits aromatase activity through a noncompetitive mechanism.[11] | Rosiglitazone has been shown to inhibit the Vmax of aromatase by up to 35%, while pioglitazone inhibited it by up to 24% with testosterone as a substrate.[11] |
Key Signaling Pathways and Experimental Workflow
The primary mechanism of action for both rosiglitazone and pioglitazone involves the activation of PPARγ. Upon binding, the ligand induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 2. Thiazolidinediones and insulin resistance: Peroxisome proliferatoractivated receptor γ activation stimulates expression of the CAP gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen™ TR-FRET PPAR gamma Coactivator Assay Kit, rabbit 800 x 20 μL assays [thermofisher.com]
- 5. medscape.com [medscape.com]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone alleviates lipopolysaccharide-induced inflammation in RAW264.7 cells via inhibition of NF-κB and in a PPARγ-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pioglitazone reduces inflammation through inhibition of nuclear factor kappa-B in polymicrobial sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rosiglitazone and Pioglitazone Alter Aromatase Kinetic Properties in Human Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rosiglitazone Maleate and Other PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of rosiglitazone maleate with other peroxisome proliferator-activated receptor gamma (PPARγ) agonists, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuanced differences between these compounds.
Introduction to PPARγ Agonists
Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been used as insulin sensitizers in the treatment of type 2 diabetes. This compound, a potent TZD, effectively improves glycemic control. However, the therapeutic landscape of PPARγ agonists is diverse, encompassing full agonists, partial agonists, and selective PPARγ modulators (SPPARγMs), each with distinct efficacy and side-effect profiles. This guide compares this compound to other notable PPARγ agonists, including pioglitazone, the withdrawn troglitazone, and newer generation SPPARγMs.
Quantitative Comparison of PPARγ Agonists
The following tables summarize key quantitative data for a selection of PPARγ agonists, providing a basis for objective comparison of their performance.
Table 1: In Vitro Activity of PPARγ Agonists
| Compound | Class | Binding Affinity (IC50/Ki, nM) | Transactivation (EC50, nM) | Maximal Transactivation (% of Rosiglitazone) |
| Rosiglitazone | TZD (Full Agonist) | IC50: ~24[1] | ~66[2] | 100% (Reference) |
| Pioglitazone | TZD (Full Agonist) | - | ~1500[2] | ~100%[2] |
| Troglitazone | TZD (Full Agonist) | - | - | Partial to full agonist activity, depending on the cell type[3] |
| INT131 | SPPARγM | Ki: 10[4] | 4[4] | ~10-30%[4][5] |
| Telmisartan | ARB (Partial Agonist) | - | 4500[2] | ~25-30%[2] |
Note: Binding affinity and transactivation values can vary depending on the specific assay conditions and cell types used.
Table 2: Clinical Efficacy and Side Effect Profile of Thiazolidinediones
| Parameter | Rosiglitazone | Pioglitazone |
| Glycemic Control (ΔHbA1c) | -0.92% (vs. placebo)[6] | -0.99% (vs. placebo)[6] |
| Weight Gain | ~2-3 kg[6] | ~2-3 kg[6] |
| Edema | Increased risk | Increased risk |
| Congestive Heart Failure | Increased risk (OR 1.22 vs. Pioglitazone)[7] | Lower risk than Rosiglitazone[7][8] |
| Myocardial Infarction | Increased risk (OR 1.16 vs. Pioglitazone)[7] | Lower risk than Rosiglitazone |
| Bone Fracture Risk | Increased risk, especially in women | Increased risk, especially in women[9] |
| Total Cholesterol | Increased[6] | Favorable or neutral effect[10] |
| LDL Cholesterol | Increased[10] | Less increase than Rosiglitazone[10] |
| HDL Cholesterol | Increased[10] | Greater increase than Rosiglitazone[10] |
| Triglycerides | Increased[10] | Decreased[10] |
OR: Odds Ratio. Data is derived from meta-analyses and comparative studies.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of PPARγ agonism.
PPARγ Signaling Pathway
The binding of a PPARγ agonist initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates this canonical pathway.
Caption: Canonical PPARγ signaling pathway upon agonist binding.
Experimental Workflow for Comparing PPARγ Agonists
A typical in vitro workflow to characterize and compare novel PPARγ agonists involves a series of assays to determine binding affinity, transcriptional activation, and downstream cellular effects.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Differential activation of peroxisome proliferator-activated receptor-gamma by troglitazone and rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development of INT131 as a Selective PPARγ Modulator: Approach to a Safer Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jwatch.org [jwatch.org]
- 8. jwatch.org [jwatch.org]
- 9. LanthaScreen™ TR-FRET PPAR gamma Competitive Binding Assay Kit, goat 400 x 40 μL [thermofisher.com]
- 10. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating Rosiglitazone Maleate's Efficacy: A Comparative Guide with Negative Controls
For researchers, scientists, and drug development professionals, establishing the specific mechanism of action of a therapeutic agent is paramount. This guide provides an objective comparison of Rosiglitazone Maleate's performance against appropriate negative controls, supported by experimental data and detailed protocols. The use of negative controls is essential to validate that the observed effects of Rosiglitazone are directly attributable to its intended biological target, the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Rosiglitazone, a member of the thiazolidinedione class of drugs, is a selective agonist for PPARγ.[1][2][3] Its primary therapeutic application is in the management of type 2 diabetes mellitus, where it enhances insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.[4][5][6] This leads to improved glycemic control, evidenced by reductions in fasting plasma glucose and glycosylated hemoglobin (HbA1c).[4][7][8]
To rigorously validate that these effects are mediated through PPARγ, a well-designed experiment must include negative controls that either block the receptor, are genetically incapable of responding, or are inert despite structural similarities.
Data Presentation
The following tables summarize quantitative data from hypothetical and representative studies, illustrating the comparative effects of Rosiglitazone in the presence and absence of various negative controls.
Table 1: In Vitro Validation of PPARγ-Dependent Gene Expression
| Treatment Group | Reporter Gene Activity (Fold Change) | Adiponectin mRNA Expression (Fold Change) |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Rosiglitazone (10 µM) | 15.2 ± 1.5 | 8.5 ± 0.9 |
| Rosiglitazone (10 µM) + GW9662 (20 µM) | 1.3 ± 0.2 | 1.2 ± 0.3 |
| Rosiglitazone (10 µM) in PPARγ-knockdown cells | 1.1 ± 0.1 | 1.1 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Validation of Insulin Sensitivity in a Mouse Model of Type 2 Diabetes
| Treatment Group | Fasting Blood Glucose (mg/dL) | Glucose Tolerance (AUC) |
| Wild-Type + Vehicle | 250 ± 20 | 30000 ± 2500 |
| Wild-Type + Rosiglitazone (10 mg/kg) | 150 ± 15 | 18000 ± 2000 |
| PPARγ Knockout + Vehicle | 260 ± 25 | 31000 ± 2800 |
| PPARγ Knockout + Rosiglitazone (10 mg/kg) | 255 ± 22 | 30500 ± 2600 |
AUC: Area Under the Curve for glucose tolerance test. Data are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Protocol 1: In Vitro PPARγ Reporter Gene Assay
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Cell Culture and Transfection:
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HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Cells are transiently co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs). A Renilla luciferase vector is also co-transfected for normalization of transfection efficiency.
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-
Treatment:
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24 hours post-transfection, cells are treated with:
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Vehicle control (0.1% DMSO).
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Rosiglitazone (10 µM).
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Rosiglitazone (10 µM) in combination with the PPARγ antagonist GW9662 (20 µM). GW9662 is added 30 minutes prior to Rosiglitazone.
-
-
-
Data Analysis:
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After 24 hours of treatment, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.
-
Firefly luciferase activity is normalized to Renilla luciferase activity.
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Results are expressed as fold change relative to the vehicle control.
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Protocol 2: Quantitative Real-Time PCR (qPCR) for Adiponectin Expression
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Cell Culture and Treatment:
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3T3-L1 preadipocytes are differentiated into mature adipocytes.
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Differentiated adipocytes are treated as described in Protocol 1. A parallel experiment is conducted using 3T3-L1 adipocytes with stable knockdown of PPARγ (e.g., using shRNA).
-
-
RNA Extraction and cDNA Synthesis:
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Total RNA is extracted from the cells using a suitable RNA isolation kit.
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cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
qPCR is performed using primers specific for adiponectin and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of adiponectin mRNA is calculated using the ΔΔCt method.
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Protocol 3: In Vivo Rosiglitazone Treatment in a Diabetic Mouse Model
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Animal Model:
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Genetically diabetic mice (e.g., db/db mice) or mice with diet-induced obesity are used.
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A cohort of these mice with a hepatocyte-specific knockout of PPARγ (PpargΔHep) serves as the negative control group.[9]
-
-
Treatment:
-
Mice are randomly assigned to treatment groups:
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Wild-type mice receiving vehicle control (e.g., carboxymethyl cellulose).
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Wild-type mice receiving Rosiglitazone (10 mg/kg/day) via oral gavage.
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PPARγ knockout mice receiving vehicle control.
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PPARγ knockout mice receiving Rosiglitazone (10 mg/kg/day).
-
-
Treatment is administered for a period of 4 weeks.
-
-
Metabolic Phenotyping:
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Fasting Blood Glucose: Blood glucose is measured from the tail vein after an overnight fast.
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Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection. The Area Under the Curve (AUC) is calculated to assess glucose tolerance.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Peroxisome Proliferator-Activated Receptor γ-Dependent Repression of the Inducible Nitric Oxide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Endothelial Cell–Targeted Deletion of PPARγ Blocks Rosiglitazone-Induced Plasma Volume Expansion and Vascular Remodeling in Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of rosiglitazone, an antidiabetic drug, on Kv3.1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Thiazolidinediones Inhibit Ovarian Cancer Cell Line Proliferation and Cause Cell Cycle Arrest in a PPARγ Independent Manner | PLOS One [journals.plos.org]
- 7. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Possible role of PPARγ in the negative regulation of ovulatory cascade and luteal development in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosiglitazone Requires Hepatocyte PPARγ Expression to Promote Steatosis in Male Mice With Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Rosiglitazone Maleate and Metformin Combination Therapy in Type 2 Diabetes
A comprehensive review of clinical and preclinical data on the synergistic effects, safety profile, and underlying mechanisms of co-administering rosiglitazone and metformin for the management of type 2 diabetes mellitus.
The management of type 2 diabetes mellitus often necessitates a multi-faceted therapeutic approach to achieve optimal glycemic control. Combination therapy with agents possessing complementary mechanisms of action has proven to be a highly effective strategy. This guide provides a detailed comparison of rosiglitazone maleate, a thiazolidinedione, and metformin, a biguanide, when used in combination, drawing upon key experimental data from various studies.
Rosiglitazone enhances insulin sensitivity in peripheral tissues, particularly adipose tissue and skeletal muscle, by acting as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] In contrast, metformin's primary antihyperglycemic effect is the reduction of hepatic glucose production, with additional benefits on peripheral glucose uptake.[1][2] The distinct and complementary actions of these two drugs provide a strong rationale for their combined use.[1][3][4]
Efficacy in Glycemic Control
Clinical trials have consistently demonstrated that the combination of rosiglitazone and metformin leads to superior glycemic control compared to monotherapy with either agent alone.[1][5][6]
A multicenter, double-blind trial involving 468 drug-naive patients with uncontrolled type 2 diabetes showed that initial therapy with a fixed-dose combination of rosiglitazone and metformin (RSG/MET) resulted in a significantly greater reduction in glycated hemoglobin (A1c) after 32 weeks compared to metformin or rosiglitazone monotherapy.[5] The mean A1c reduction from baseline was -2.3% for the combination therapy, compared to -1.8% for metformin and -1.6% for rosiglitazone.[5]
Similarly, in patients inadequately controlled on metformin monotherapy, the addition of rosiglitazone resulted in a dose-dependent improvement in glycemic control.[6] A 26-week, randomized, double-blind, placebo-controlled trial showed that adding 4 mg or 8 mg of rosiglitazone to metformin therapy led to mean A1c decreases of 1.0% and 1.2%, respectively, compared to the metformin-placebo group.[6]
Fasting plasma glucose (FPG) levels also showed greater reductions with combination therapy. The initial therapy study reported a mean FPG decrease of -4.1 mmol/l with RSG/MET, significantly better than the -2.8 mmol/l with metformin and -2.6 mmol/l with rosiglitazone.[5] In patients already on metformin, adding rosiglitazone (4 mg and 8 mg) reduced FPG by 2.2 mmol/L and 2.9 mmol/L, respectively.[6]
| Parameter | Rosiglitazone/Metformin Combination | Metformin Monotherapy | Rosiglitazone Monotherapy | Study Reference |
| Mean A1c Reduction | -2.3% | -1.8% | -1.6% | [5] |
| Mean FPG Reduction | -4.1 mmol/l | -2.8 mmol/l | -2.6 mmol/l | [5] |
| Patients Achieving A1c ≤6.5% | 60% | 39% | 35% | [5] |
| Patients Achieving A1c <7% | 77% | 57% | 58% | [5] |
| Parameter | Metformin + Placebo | Metformin + Rosiglitazone (4 mg) | Metformin + Rosiglitazone (8 mg) | Study Reference |
| Mean A1c Reduction | - | -1.0% | -1.2% | [6] |
| Mean FPG Reduction | - | -2.2 mmol/L | -2.9 mmol/L | [6] |
| Patients Achieving A1c ≤7% | - | - | 28.1% | [6] |
Experimental Protocols
Study Design for Initial Combination Therapy vs. Monotherapy[5]
A 32-week, multicenter, double-blind, randomized, parallel-group study was conducted.
-
Participants: 468 drug-naïve patients with type 2 diabetes, A1c >7.5% and ≤11%, and FPG ≤15 mmol/l.
-
Intervention: Patients were randomized to one of three treatment arms:
-
Rosiglitazone/Metformin fixed-dose combination (n=155), initiated at 2 mg/500 mg daily and titrated up to 8 mg/2000 mg.
-
Metformin monotherapy (n=154), initiated at 500 mg daily and titrated up to 2000 mg.
-
Rosiglitazone monotherapy (n=159), initiated at 4 mg daily and titrated up to 8 mg.
-
-
Primary Endpoint: Change in A1c from baseline to week 32.
-
Secondary Endpoints: Proportion of patients achieving A1c and FPG targets, and changes in FPG, lipids, insulin sensitivity, and inflammatory markers.
Signaling Pathways and Mechanisms of Action
The synergistic effect of rosiglitazone and metformin stems from their distinct molecular targets that converge on key pathways regulating glucose metabolism.
Safety and Tolerability Profile
The combination of rosiglitazone and metformin is generally well-tolerated, with a safety profile consistent with the known effects of the individual components.[1]
Commonly reported adverse events for the combination therapy include upper respiratory tract infection, headache, diarrhea, and nausea.[7][8] Edema, a known side effect of rosiglitazone, was reported in 6% of patients on the combination therapy, comparable to the 7% on rosiglitazone monotherapy, and higher than the 3% in the metformin group.[5] Anemia has also been reported more frequently in patients on combination therapy compared to monotherapy.[9][10]
Importantly, the co-administration of rosiglitazone and metformin does not significantly alter the steady-state pharmacokinetics of either drug.[2] There have been no clinically significant episodes of hypoglycemia or increased blood lactic acid levels reported with the combination therapy.[2] However, as with all thiazolidinediones, rosiglitazone is associated with a risk of fluid retention and heart failure, and its use is contraindicated in patients with established NYHA Class III or IV heart failure.[7][11][12]
| Adverse Event | Rosiglitazone/Metformin Combination | Metformin Monotherapy | Rosiglitazone Monotherapy | Study Reference |
| Edema | 6% | 3% | 7% | [5] |
| Nausea | Reported | Reported | Reported | [5] |
| Vomiting | Reported | Reported | Reported | [5] |
| Diarrhea | Reported | Reported | Reported | [5] |
| Anemia | 7.1% (added to metformin) | - | 1.9% | [9][10] |
Conclusion
The combination of this compound and metformin offers a potent and effective therapeutic option for patients with type 2 diabetes. The complementary mechanisms of action lead to superior glycemic control compared to monotherapy with either drug alone. The safety profile of the combination is well-characterized and manageable, with no unexpected adverse events. This data-driven comparison underscores the value of this combination therapy in the clinical management of type 2 diabetes, providing a robust tool for researchers and drug development professionals in the field.
References
- 1. This compound/metformin hydrochloride: a new formulation therapy for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone does not alter the pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Rosiglitazone plus metformin: combination therapy for Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial treatment with rosiglitazone/metformin fixed-dose combination therapy compared with monotherapy with either rosiglitazone or metformin in patients with uncontrolled type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of metformin and rosiglitazone combination therapy in patients with type 2 diabetes mellitus: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Side Effects of Avandia (rosiglitazone): Interactions & Pregnancy Safety [medicinenet.com]
- 8. medindia.net [medindia.net]
- 9. Avandamet (this compound and Metformin HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Rosiglitazone Maleate for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Review of Rosiglitazone's Efficacy, Safety, and Mechanistic Profile in Comparison to Key Alternatives.
This guide provides a comprehensive cross-validation of experimental results for rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of antihyperglycemic agents. By summarizing key clinical trial data, detailing experimental methodologies, and visualizing its mechanism of action, this document serves as a crucial resource for researchers and professionals in the field of diabetes drug development. We will objectively compare rosiglitazone's performance against other therapeutic alternatives, offering a nuanced understanding of its place in the type 2 diabetes treatment landscape.
Comparative Efficacy and Safety: A Data-Driven Overview
Rosiglitazone's primary therapeutic action is to improve insulin sensitivity.[1] Its efficacy in glycemic control, both as a monotherapy and in combination with other agents like metformin or sulfonylureas, has been demonstrated in numerous clinical trials.[1] However, its clinical use has been significantly impacted by concerns regarding its cardiovascular safety profile.[2] The following tables summarize the quantitative data from key comparative studies, offering a side-by-side look at rosiglitazone's performance against other common oral antihyperglycemic agents.
Table 1: Glycemic Control - Rosiglitazone vs. Comparators
| Drug Class | Comparator Drug(s) | Change in HbA1c (%) from Baseline | Change in Fasting Plasma Glucose (FPG) (mg/dL) from Baseline | Study Duration |
| Thiazolidinedione | Rosiglitazone | -1.08 to -1.5 [1][3] | Significant Reduction [1] | 24-26 weeks |
| Thiazolidinedione | Pioglitazone | -0.6 to -0.7[4] | Similar to Rosiglitazone[4] | 24 weeks |
| Biguanide | Metformin | -1.18[3] | Similar to Rosiglitazone[3] | 24 weeks |
| DPP-4 Inhibitor | Sitagliptin | No significant difference after baseline adjustment[5] | Not significantly different from placebo in some add-on trials[6] | 26-52 weeks |
| SGLT2 Inhibitor | Canagliflozin | -0.79 to -0.94 (add-on to metformin)[1] | Significant Reduction[1] | 26 weeks |
Table 2: Lipid Profile - Rosiglitazone vs. Comparators
| Drug Class | Comparator Drug(s) | Change in Total Cholesterol | Change in LDL-C | Change in HDL-C | Change in Triglycerides | Study Duration |
| Thiazolidinedione | Rosiglitazone | Increase [7][8] | Increase [7][8] | Increase [7] | Increase [7] | 12-24 weeks |
| Thiazolidinedione | Pioglitazone | Decrease or no significant change[7][8] | Decrease or no significant change[7][8] | Increase (greater than Rosiglitazone)[7] | Decrease[6][7] | 12-24 weeks |
| Biguanide | Metformin | No significant change[9] | No significant change[9] | No significant change[9] | No significant change[9] | 12 months |
| DPP-4 Inhibitor | Sitagliptin | Greater improvement than pioglitazone in one study[10] | N/A | N/A | N/A | 12 weeks |
Table 3: Key Safety and Tolerability Findings
| Drug Class | Comparator Drug(s) | Common Adverse Events | Cardiovascular Safety |
| Thiazolidinedione | Rosiglitazone | Edema, weight gain, anemia [1] | Increased risk of heart failure [11] |
| Thiazolidinedione | Pioglitazone | Edema, weight gain | Increased risk of heart failure, potential association with bladder cancer[2] |
| Biguanide | Metformin | Gastrointestinal side effects (e.g., diarrhea) | Generally considered to have a favorable cardiovascular profile |
| DPP-4 Inhibitor | Sitagliptin | Generally well-tolerated | Generally considered to have a neutral cardiovascular profile |
| SGLT2 Inhibitor | Canagliflozin, Empagliflozin | Genital mycotic infections, urinary tract infections | Demonstrated cardiovascular benefits in high-risk patients |
Unraveling the Mechanism: The PPARγ Signaling Pathway
Rosiglitazone exerts its effects by acting as a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, skeletal muscle, and the liver.[12][13] Activation of PPARγ leads to the regulation of a cascade of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity.
Caption: Rosiglitazone activates the PPARγ signaling pathway.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are derived from rigorous, well-controlled clinical trials. Understanding the methodologies employed in these studies is critical for the accurate interpretation and cross-validation of their findings. Below are detailed protocols for key experiments cited.
Pivotal Clinical Trial Design: The RECORD Study
The Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD) trial was a key study designed to assess the long-term cardiovascular safety of rosiglitazone.[14]
-
Study Design: A multicenter, randomized, open-label, parallel-group study.[3]
-
Participants: 4,447 patients with type 2 diabetes inadequately controlled on metformin or sulfonylurea monotherapy.[11]
-
Intervention: Patients were randomized to either add rosiglitazone to their existing therapy or to a combination of metformin and sulfonylurea (active control).[3]
-
Primary Endpoint: Time to first cardiovascular hospitalization or cardiovascular death.[3]
-
Key Assessments:
-
Glycemic Control: HbA1c and FPG were measured at regular intervals.
-
Cardiovascular Events: All potential cardiovascular events were adjudicated by an independent clinical endpoint committee.[11]
-
Safety Monitoring: Adverse events, including heart failure and fractures, were closely monitored throughout the study.[11]
-
Caption: Workflow of the RECORD clinical trial.
Assessment of Insulin Sensitivity: The Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is considered the gold standard for assessing insulin sensitivity in vivo.
-
Principle: This technique measures the amount of glucose necessary to compensate for an increased insulin level without causing hypoglycemia.
-
Procedure:
-
An intravenous line is established for the infusion of insulin and glucose.
-
A constant infusion of insulin is administered to raise plasma insulin to a predetermined level.
-
A variable infusion of glucose is administered to maintain blood glucose at a normal level (euglycemia).
-
The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.
-
-
Data Interpretation: A higher glucose infusion rate indicates greater insulin sensitivity, as the body's tissues are more efficiently utilizing glucose in response to insulin.
Conclusion
This compound demonstrates significant efficacy in improving glycemic control in patients with type 2 diabetes. However, its clinical utility is tempered by a less favorable lipid profile compared to pioglitazone and, most notably, by an increased risk of heart failure. Newer classes of antihyperglycemic agents, such as SGLT2 inhibitors, have shown not only effective glucose lowering but also cardiovascular benefits, reshaping the treatment paradigm for type 2 diabetes. This comparative guide underscores the importance of a multifaceted approach to drug evaluation, considering not only glycemic efficacy but also the broader metabolic and cardiovascular impact. For researchers and drug development professionals, these findings highlight the ongoing need for novel therapies that offer robust glycemic control with a favorable safety profile, particularly in patient populations at high cardiovascular risk.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. Diabetes Drugs and Cardiovascular Safety [e-enm.org]
- 3. Rosiglitazone Evaluated for Cardiac Outcomes and Regulation of Glycaemia in Diabetes (RECORD): study design and protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Baseline differences in A1C explain apparent differences in efficacy of sitagliptin, rosiglitazone and pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of canagliflozin compared with placebo and sitagliptin in patients with type 2 diabetes on background metformin monotherapy: a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. patientcareonline.com [patientcareonline.com]
- 9. Registry randomised trials: a methodological perspective | BMJ Open [bmjopen.bmj.com]
- 10. Comparative Study on Adding Pioglitazone or Sitagliptin to Patients with Type 2 Diabetes Mellitus Insufficiently Controlled With Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heart failure events with rosiglitazone in type 2 diabetes: data from the RECORD clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the In Vitro and In Vivo Effects of Rosiglitazone Maleate
For Researchers, Scientists, and Drug Development Professionals
Rosiglitazone maleate, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of extensive research due to its potent insulin-sensitizing effects. Understanding its mechanisms of action at both the cellular (in vitro) and whole-organism (in vivo) levels is crucial for ongoing drug development and therapeutic applications. This guide provides an objective comparison of the effects of rosiglitazone, supported by experimental data and detailed methodologies.
Core Mechanism of Action: PPARγ Agonism
Rosiglitazone's primary mechanism of action is as a high-affinity, selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2][3][4] PPARγ is a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and macrophages.[5][6] Upon activation by rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[3] This modulation of gene expression is central to the diverse physiological effects of rosiglitazone observed both in vitro and in vivo.
Signaling Pathway of Rosiglitazone
The following diagram illustrates the primary signaling cascade initiated by rosiglitazone.
References
- 1. Preventing White Adipocyte Browning during Differentiation In Vitro: The Effect of Differentiation Protocols on Metabolic and Mitochondrial Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulinotropic and Anti-Inflammatory Effects of Rosiglitazone in Experimental Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the Adipogenic Induction Protocol Using Rosiglitazone Improves the Physiological Parameters and Differentiation Capacity of Adipose Tissue-Derived Mesenchymal Stem Cells for Horses, Sheep, Dogs, Murines, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Crystal of Rosiglitazone With Berberine Ameliorates Hyperglycemia and Insulin Resistance Through the PI3K/AKT/TXNIP Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Rosiglitazone Maleate vs. Troglitazone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety profiles of two thiazolidinedione (TZD) class antidiabetic agents: rosiglitazone maleate and the discontinued troglitazone. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways to offer an objective resource for research and development professionals.
Executive Summary
Rosiglitazone and troglitazone were both developed to enhance insulin sensitivity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[1] While both demonstrated comparable efficacy in glycemic control, their clinical use was dramatically differentiated by their safety profiles, particularly concerning hepatotoxicity.[2][3] Troglitazone was withdrawn from the market due to a high incidence of severe liver injury, a risk significantly lower with rosiglitazone.[2][3] This guide will delve into the comparative data that defined the clinical trajectories of these two compounds.
Data Presentation: Efficacy and Safety Metrics
The following tables summarize quantitative data from comparative clinical studies.
Table 1: Glycemic Control
| Parameter | Rosiglitazone | Troglitazone | Study Design |
| Change in HbA1c (%) | -0.92 to -1.29 | Comparable to rosiglitazone | Indirect comparisons and "troglitazone switch studies" where patients transitioned from troglitazone to rosiglitazone showed no significant change in glycemic control.[4][5][6][7] |
| Change in Fasting Plasma Glucose (mg/dL) | Statistically significant decrease | Comparable to rosiglitazone | Rosiglitazone monotherapy showed a weighted mean difference of -0.62 mmol/L compared to other oral antidiabetic agents.[8] Studies switching from troglitazone to rosiglitazone maintained similar glycemic control.[4][6] |
Table 2: Hepatic Safety Profile
| Parameter | Rosiglitazone | Troglitazone | Key Findings |
| Incidence of ALT > 3x Upper Limit of Normal | 0.25% | 1.9% | Clinical trial data demonstrated a significantly lower incidence of elevated liver enzymes with rosiglitazone, comparable to placebo.[2] |
| Reported Cases of Severe Liver Injury | Very rare | Multiple, leading to market withdrawal | Troglitazone was associated with idiosyncratic and sometimes fatal hepatotoxicity.[3][9][10] |
Table 3: Lipid Profile
| Parameter | Rosiglitazone | Troglitazone | Notes |
| Total Cholesterol | Increase | Variable | Rosiglitazone has been shown to increase total cholesterol levels.[8][11] |
| LDL Cholesterol | Increase | Variable | An increase in LDL cholesterol is a known effect of rosiglitazone.[8][11] |
| HDL Cholesterol | Increase | Variable | Rosiglitazone also leads to an increase in HDL cholesterol.[8][11] |
| Triglycerides | No significant change or decrease | Decrease | The effect of rosiglitazone on triglycerides is generally neutral or favorable.[8][11] |
Experimental Protocols
Detailed methodologies for key comparative assessments are outlined below.
"Troglitazone Switch" Study Protocol
This study design was crucial in establishing the comparable glycemic efficacy of rosiglitazone after troglitazone was withdrawn from the market.
-
Patient Population: Patients with type 2 diabetes who were previously maintained on a stable dose of troglitazone.
-
Washout Period: A 2-week washout period after discontinuing troglitazone.[4][6]
-
Randomization: Patients were randomly assigned to receive either rosiglitazone or another comparator (e.g., pioglitazone).[4][6]
-
Dosing: Rosiglitazone was initiated at a standard therapeutic dose.
-
Monitoring: Key efficacy parameters including HbA1c and fasting plasma glucose were measured at baseline (before washout) and at specified intervals (e.g., 4 months) after initiating the new therapy.[4][6]
-
Safety Monitoring: Liver function tests (ALT, AST) were closely monitored throughout the study.
Liver Function Monitoring in Clinical Trials
Routine and rigorous monitoring of hepatic function was a critical component of clinical trials for all thiazolidinediones, especially following the concerns raised by troglitazone.
-
Baseline Assessment: Liver enzyme levels (ALT, AST, alkaline phosphatase, and bilirubin) were measured before the initiation of the study drug.
-
Scheduled Monitoring: These liver function tests were repeated at regular intervals (e.g., monthly for the first year) for all patients in both the treatment and placebo arms.
-
Discontinuation Criteria: Pre-defined criteria for drug discontinuation were established, typically an elevation of ALT levels to more than three times the upper limit of normal.
Mandatory Visualizations
Thiazolidinedione Mechanism of Action
Caption: Thiazolidinedione signaling pathway via PPARγ activation.
Experimental Workflow for Comparative Efficacy
Caption: Workflow of a randomized controlled trial comparing oral antidiabetic agents.
Discussion and Conclusion
The clinical development and subsequent market history of rosiglitazone and troglitazone offer a critical case study in drug development, highlighting that comparable primary efficacy does not equate to an equivalent therapeutic profile. Both agents effectively modulate insulin resistance through their shared mechanism as PPARγ agonists.[1] However, the profound difference in their hepatotoxic potential underscores the importance of subtle structural and metabolic differences between drugs of the same class.
Troglitazone's association with severe, idiosyncratic liver failure led to its withdrawal, paving the way for second-generation TZDs like rosiglitazone and pioglitazone.[2][3] Clinical data robustly supports that rosiglitazone has a significantly more favorable hepatic safety profile.[2] While rosiglitazone itself later faced scrutiny regarding cardiovascular safety, its comparison with troglitazone remains a cornerstone in understanding the nuanced safety considerations within the thiazolidinedione class. For researchers and drug development professionals, this comparison emphasizes the necessity of comprehensive, long-term safety data and the potential for significant off-target effects even with a well-defined primary mechanism of action.
References
- 1. Differentiating members of the thiazolidinedione class: a focus on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rosiglitazone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. A prospective, randomized comparison of the metabolic effects of pioglitazone or rosiglitazone in patients with type 2 diabetes who were previously treated with troglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of rosiglitazone and pioglitazone compared to other anti-diabetic agents: systematic review and budget impact analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. jwatch.org [jwatch.org]
- 11. Clinical trials with thiazolidinediones in subjects with Type 2 diabetes--is pioglitazone any different from rosiglitazone? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rosiglitazone and Lobeglitazone: A Guide for Researchers
Rosiglitazone and lobeglitazone, both members of the thiazolidinedione (TZD) class of antidiabetic drugs, exert their therapeutic effects primarily through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). While sharing a common mechanism, structural differences between these two molecules lead to distinct pharmacological profiles. This guide provides a detailed head-to-head comparison of rosiglitazone and lobeglitazone, focusing on their molecular interactions, preclinical efficacy, and clinical outcomes to inform researchers, scientists, and drug development professionals.
Molecular Interaction and Binding Affinity
Lobeglitazone was developed as a novel TZD with structural modifications aimed at enhancing its affinity and efficacy for PPARγ compared to earlier TZDs like rosiglitazone.[1] The core structural difference lies in the addition of a p-methoxyphenol moiety to the pyrimidine ring in lobeglitazone, replacing the pyridine group of rosiglitazone.[2][3] This modification allows for additional hydrophobic interactions with the PPARγ ligand-binding pocket, resulting in a significantly higher binding affinity.[4][5] In fact, docking analyses and in vitro studies have suggested that lobeglitazone exhibits a 12-fold higher binding affinity for PPARγ compared to rosiglitazone and pioglitazone.[3][4][5][6]
This enhanced binding of lobeglitazone is also associated with a more potent inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245 (Ser245). The inhibition of this phosphorylation is a key mechanism for improving insulin sensitivity.
Preclinical Efficacy
In preclinical studies, lobeglitazone has demonstrated more potent pharmacological activity compared to rosiglitazone. Both in vitro and in vivo models have shown that lobeglitazone is more effective at improving glucose-stimulated insulin secretion, reducing endoplasmic reticulum stress, and enhancing metabolic parameters.[7] Furthermore, lobeglitazone has been shown to have positive effects on the survival and function of pancreatic β-cells in animal models.[6]
Rosiglitazone has been shown to promote adipogenesis and decrease osteoblastogenesis in human mesenchymal stem cells.[8] It stimulates the differentiation of preadipocytes into mature adipocytes, which can contribute to an increase in fat mass.[9][10] In mature adipocytes, however, rosiglitazone has been observed to decrease lipid content and repress the expression of several adipokines, with the exception of adiponectin and apolipoprotein E.[9] In vivo studies in patients with type 2 diabetes have shown that rosiglitazone treatment increases the expression of genes involved in triacylglycerol storage and structural genes, while decreasing the expression of inflammation-related genes in adipose tissue.[11]
Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing the efficacy and safety of rosiglitazone and lobeglitazone are limited. Much of the comparative clinical data for lobeglitazone involves pioglitazone or placebo.
Glycemic Control
Clinical trials have demonstrated that lobeglitazone effectively lowers HbA1c levels in patients with type 2 diabetes, both as a monotherapy and as an add-on to other antidiabetic agents.[2][7] In a 24-week study, lobeglitazone monotherapy significantly decreased HbA1c levels compared to placebo.[2] When added to metformin and sitagliptin, lobeglitazone showed a significant reduction in HbA1c after 24 weeks, which was maintained for 52 weeks.[7]
Rosiglitazone has also been shown to be effective in improving glycemic control.[12] However, concerns about its cardiovascular safety have limited its use.
Lipid Profile
The effects of rosiglitazone on lipid profiles have been a subject of considerable research. While it can increase high-density lipoprotein cholesterol (HDL-C), it has also been associated with increases in low-density lipoprotein cholesterol (LDL-C) and total cholesterol.[12][13][14] In some studies, rosiglitazone treatment led to an initial increase in triglycerides, which then declined over time.[13]
In contrast, lobeglitazone has been reported to improve lipid profiles.[4][6] Clinical studies have shown that lobeglitazone administration can lead to improvements in lipid parameters.[7]
Safety Profile
The use of TZDs is associated with known side effects, including weight gain and edema.[2][15] Rosiglitazone has been linked to an increased risk of cardiovascular events, which has led to restrictions on its use.[9]
Lobeglitazone was developed with the aim of providing a safer TZD option. While weight gain and edema are also observed with lobeglitazone, the incidence appears to be comparable to or potentially lower than that of other TZDs.[15][16] Long-term safety data for lobeglitazone is still being collected.
Data Presentation
Table 1: Comparative Efficacy of Rosiglitazone and Lobeglitazone on Glycemic Control and Body Weight
| Parameter | Rosiglitazone | Lobeglitazone |
| Change in HbA1c | Significant reduction | Significant reduction vs. placebo (-0.6%)[2]; Significant reduction as add-on therapy (-1.00% ± 0.09%)[7] |
| Change in Body Weight | Increase | Increase (0.89 kg vs. placebo)[2] |
Table 2: Comparative Effects of Rosiglitazone and Lobeglitazone on Lipid Profiles
| Parameter | Rosiglitazone | Lobeglitazone |
| Total Cholesterol | Increase[13][14] | Improved lipid parameters[7] |
| LDL-C | Increase[13][14] | Improved lipid parameters[7] |
| HDL-C | Increase[14] | Improved lipid parameters[7] |
| Triglycerides | Initial increase, then decrease[13] | Improved lipid parameters[7] |
Experimental Protocols
PPARγ Ligand Binding Assay
Objective: To determine the binding affinity of test compounds to the PPARγ ligand-binding domain (LBD).
Methodology: A fluorescence-based assay can be utilized. This assay measures the displacement of a fluorescent probe with a high affinity for the PPARγ LBD by a test compound. The decrease in fluorescence intensity is proportional to the binding affinity of the test compound.
Protocol:
-
A specific double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE) is immobilized in the wells of a 96-well plate.[17]
-
PPARγ from a nuclear extract is added to the wells and binds to the PPRE.[17]
-
A fluorescent probe that binds to the PPARγ LBD is added, resulting in a high fluorescence signal.
-
Test compounds (rosiglitazone or lobeglitazone) are added at varying concentrations.
-
The displacement of the fluorescent probe by the test compound leads to a decrease in the fluorescence signal.
-
The fluorescence intensity is measured (e.g., Ex/Em = 375/460-470 nm).[18]
-
The IC50 value, representing the concentration of the test compound that displaces 50% of the fluorescent probe, is calculated to determine binding affinity.
In Vitro Kinase Assay for PPARγ Phosphorylation
Objective: To assess the inhibitory effect of test compounds on Cdk5-mediated phosphorylation of PPARγ.
Methodology: A luminescence-based kinase assay that measures the amount of ADP produced in the phosphorylation reaction can be used.
Protocol:
-
Purified PPARγ LBD (1.2 μM) is pre-incubated with an excess of the test compound (rosiglitazone or lobeglitazone) or DMSO (control) for 30 minutes at 4°C.[1]
-
The protein-ligand mixture is then incubated with recombinant Cdk5/p35 kinase (50 ng) for 1 hour at room temperature in a kinase reaction buffer containing ATP (10 μM).[1]
-
The amount of ADP produced, which is directly proportional to the kinase activity, is measured using a commercial ADP-Glo™ Kinase Assay kit.
-
A decrease in the luminescence signal in the presence of the test compound indicates inhibition of Cdk5-mediated phosphorylation.
Mandatory Visualization
Caption: TZD Signaling Pathway
Caption: Experimental Workflow
References
- 1. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Lobeglitazone Monotherapy in Patients with Type 2 Diabetes Mellitus over 24-Weeks: A Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo Controlled Trial | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bidmc.theopenscholar.com [bidmc.theopenscholar.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. Efficacy and safety of lobeglitazone added to metformin and sitagliptin combination therapy in patients with type 2 diabetes: A 52‐week, multicentre, randomized, placebo‐controlled, phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rosiglitazone stimulates adipogenesis and decreases osteoblastogenesis in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Absence of an adipogenic effect of rosiglitazone on mature 3T3-L1 adipocytes: increase of lipid catabolism and reduction of adipokine expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone promotes development of a novel adipocyte population from bone marrow–derived circulating progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Differences in lipid profiles of patients given rosiglitazone followed by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The long-term effects of rosiglitazone on serum lipid concentrations and body weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A double‐blind, Randomized controlled trial on glucose‐lowering EFfects and safety of adding 0.25 or 0.5 mg lobeglitazone in type 2 diabetes patients with INadequate control on metformin and dipeptidyl peptidase‐4 inhibitor therapy: REFIND study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Comparative Analysis of Rosiglitazone Maleate's Binding Affinity to PPARγ
This guide provides a detailed comparison of the binding affinity of rosiglitazone maleate to its target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), against other relevant ligands. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform research decisions.
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent synthetic agonist for PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2] The therapeutic effects of rosiglitazone as an insulin sensitizer are primarily mediated through its high-affinity binding to and subsequent activation of PPARγ.[1][3] This activation modulates the transcription of a suite of genes involved in metabolic processes.[3]
Comparative Binding Affinity of PPARγ Ligands
The binding affinity of a ligand to its receptor is a critical determinant of its potency and efficacy. This is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where lower values indicate higher affinity. The following table summarizes the binding affinities of rosiglitazone and other notable PPARγ agonists, providing a quantitative basis for comparison.
| Compound | Type | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| Rosiglitazone | Full Agonist | ~40 nM (IC50) | TR-FRET Competitive Binding | [4] |
| Pioglitazone | Full Agonist | Data varies by study | Various | Thiazolidinedione class, often compared with rosiglitazone[5][6] |
| Podophyllotoxone | Partial Agonist | 27.43 µM (IC50), 9.86 µM (Ki) | TR-FRET Competitive Binding | [7] |
| GW1929 | Agonist | Data varies by study | Fluorescence-based ligand screen | Mentioned as a PPARγ-specific ligand used in screening assays[8] |
| Ciglitazone | Agonist | Data varies by study | Fluorescence-based ligand screen | Mentioned as a PPARγ-specific ligand used in screening assays[8] |
Note: Binding affinity values can vary between different experimental setups and should be considered in the context of the specific assay used.
Experimental Protocols for Binding Affinity Determination
The validation of binding affinity is reliant on robust and reproducible experimental methods. Below are detailed protocols for common assays used to quantify the interaction between a ligand and PPARγ.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay measures the binding of a test compound to PPARγ by its ability to displace a fluorescently labeled tracer ligand.
-
Principle: A fluorescent probe with a high affinity for the PPARγ Ligand Binding Domain (LBD) is used. When the probe is bound to the LBD, FRET occurs. A test ligand that binds to the LBD will displace the probe, leading to a decrease in the FRET signal. The reduction in fluorescence is proportional to the binding affinity of the test ligand.[8]
-
Materials:
-
Purified PPARγ Ligand Binding Domain (LBD)
-
Fluorescently labeled PPARγ agonist (tracer)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris pH 8.0, 25 mM KCl, 2 mM DTT, 10% glycerol, 0.01% Triton X-100)[4]
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing a fixed percentage of DMSO.
-
Add the diluted test compounds to the wells of the microplate.
-
Add the PPARγ LBD solution to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow protein binding to the plate (if using coated plates) or to reach equilibrium.
-
Add the fluorescently labeled tracer ligand to each well.
-
Incubate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50.[7]
-
2. Radioligand Binding Assay
This is a highly sensitive and robust method considered a gold standard for measuring ligand-receptor affinity.[9]
-
Principle: This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[9]
-
Materials:
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.[9]
-
The incubation is carried out until binding reaches equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters trap the receptor-ligand complexes.[10]
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.[10]
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.[10]
-
Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of the unlabeled test compound. The IC50 is determined from these curves.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow: TR-FRET Competitive Binding Assay
Workflow for determining ligand binding affinity using a TR-FRET competitive assay.
Signaling Pathway: PPARγ Activation by Rosiglitazone
Simplified signaling pathway of PPARγ activation by the agonist rosiglitazone.
References
- 1. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retracted: Rosiglitazone, a ligand of the peroxisome proliferator-activated receptor-gamma, reduces acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medscape.com [medscape.com]
- 7. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Rosiglitazone's Metabolic Effects
This guide provides a detailed comparative analysis of the metabolic effects of rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs. Primarily used in the management of type 2 diabetes, rosiglitazone's mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison with alternative therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: The PPARγ Signaling Pathway
Rosiglitazone functions as a potent and selective agonist for PPARγ.[1][2] Upon activation by a ligand such as rosiglitazone, PPARγ undergoes a conformational change, leading to the recruitment of co-activators.[3] It then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3] This binding event modulates the transcription of genes involved in various metabolic processes, including glucose uptake, insulin signaling, and lipid metabolism, ultimately leading to improved insulin sensitivity.[3][4]
Caption: PPARγ signaling pathway activated by rosiglitazone.
Comparative Data on Metabolic Effects
The following tables summarize the quantitative effects of rosiglitazone compared primarily to pioglitazone, another TZD, on key metabolic parameters as reported in various head-to-head clinical studies.
Table 1: Glycemic Control
Both rosiglitazone and pioglitazone demonstrate similar efficacy in improving glycemic control.[5][6][7]
| Parameter | Rosiglitazone | Pioglitazone | Study Reference |
| HbA1c Reduction (%) | -0.92 to -1.4 | -0.99 to -1.4 | [5][6][7] |
| Fasting Plasma Glucose (mg/dL) | -46 | -38 | [5] |
| Notes | No significant between-drug difference in HbA1c reduction was observed in meta-analyses and head-to-head trials.[6][7] | Similar to rosiglitazone, pioglitazone effectively lowers blood glucose levels.[5] |
Table 2: Insulin Sensitivity and Body Weight
Improvements in insulin sensitivity are a hallmark of TZD therapy, though this benefit is accompanied by an increase in body weight.[5][8][9]
| Parameter | Rosiglitazone | Pioglitazone | Study Reference |
| Matsuda Index of Insulin Sensitivity | 2.0 → 3.1 | 2.7 → 4.3 | [5] |
| Body Weight Change (kg) | +3.0 | +2.7 | [5] |
| Body Weight Change (kg) | ~+2.0 | ~+2.0 | [8][9] |
| Notes | Both drugs significantly increase insulin sensitivity and are associated with comparable weight gain.[5][8][9] | The increase in insulin sensitivity is a primary therapeutic effect.[5] |
Table 3: Lipid Profile
The most significant metabolic differences between rosiglitazone and pioglitazone are observed in their effects on the lipid profile. Pioglitazone generally exhibits a more favorable lipid profile.[5][10][11][12]
| Parameter | Rosiglitazone | Pioglitazone | Study Reference(s) |
| Total Cholesterol (mg/dL) | Increase (14.9% to 21.3%) | Decrease (~20 mg/dL) or smaller increase (12.3%) | [8][10][12] |
| HDL Cholesterol (mg/dL) | Increase (2.4 to 7.8%) | Greater Increase (5.2 to 14.9%) | [5][10][11] |
| LDL Cholesterol (mg/dL) | Increase (16.5% to 21.3%) | No significant change or smaller increase (12.3%) | [5][10][11][12] |
| Triglycerides (mg/dL) | Increase (13.1 to 17.9 mg/dL) or no change | Decrease (-51.9 mg/dL) | [5][10][11][12] |
| LDL Particle Concentration | Increased | Reduced | [10][11] |
| LDL Particle Size | Increased | Greater Increase | [10][11] |
| Notes | Rosiglitazone is consistently associated with increases in total and LDL cholesterol.[10][11] | Pioglitazone has been shown to reduce triglycerides and produce a more favorable effect on HDL and LDL cholesterol compared to rosiglitazone.[10][11] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and rigorous experimental methodologies.
Assessment of Insulin Sensitivity: The Hyperinsulinemic-Euglycemic Clamp
The gold standard for measuring in vivo insulin sensitivity is the hyperinsulinemic-euglycemic clamp technique.[13][14]
-
Preparation: Subjects fast overnight. Two intravenous catheters are placed, one for infusions and one in a heated hand for arterialized venous blood sampling.[13][15]
-
Insulin Infusion: A primed, continuous infusion of insulin is administered at a constant rate (e.g., 15-120 mU/m²/min) to achieve a steady-state of hyperinsulinemia.[13][16] This suppresses endogenous glucose production.
-
Glucose Infusion & Monitoring: Plasma glucose is measured every 5-10 minutes at the bedside. A variable-rate infusion of 20% dextrose is adjusted to "clamp" the blood glucose concentration at a normal, euglycemic level (e.g., ~5 mmol/L).[13][16]
-
Steady State: Once a steady state is achieved (typically after several hours), the glucose infusion rate (GIR) is recorded.
-
Interpretation: The GIR during the final period of the clamp is a direct measure of insulin-stimulated whole-body glucose disposal. A higher GIR indicates greater insulin sensitivity.[13]
-
Workflow Diagram:
Caption: Workflow for the hyperinsulinemic-euglycemic clamp.
Assessment of Lipid Profiles
Standard lipid profiles are determined from a blood sample taken after an overnight fast (at least 8-12 hours).[17]
-
Sample Collection: Blood is drawn into a serum separator tube.
-
Direct Measurement: Automated enzymatic assays are used to directly measure the concentrations of:
-
Calculation of LDL-C: Low-Density Lipoprotein Cholesterol (LDL-C) is typically not measured directly but is calculated using the Friedewald formula, provided the triglyceride level is below 400 mg/dL:[17][19] LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5)
-
Advanced Analysis: For more detailed lipid analysis, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the concentration and size of lipoprotein particles (e.g., LDL-P), which can provide additional information on cardiovascular risk.[10][17]
Conclusion
References
- 1. Rosiglitazone, an Agonist of PPARγ, Inhibits Non-Small Cell Carcinoma Cell Proliferation In Part through Activation of Tumor Sclerosis Complex-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PPARγ Signaling and Emerging Opportunities for Improved Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effectiveness of pioglitazone and rosiglitazone in type 2 diabetes, prediabetes, and the metabolic syndrome: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparison of lipid and glycemic effects of pioglitazone and rosiglitazone in patients with type 2 diabetes and dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic effects of pioglitazone and rosiglitazone in patients with diabetes and metabolic syndrome treated with glimepiride: a twelve-month, multicenter, double-blind, randomized, controlled, parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Insulin Sensitivity and Resistance in Humans - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. The Measurement of Lipids, Lipoproteins, Apolipoproteins, Fatty Acids, and Sterols, and Next Generation Sequencing for the Diagnosis and Treatment of Lipid Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. connect.springerpub.com [connect.springerpub.com]
- 19. Consensus document for lipid profile determination and reporting in Spanish clinical laboratories. What parameters should a basic lipid profile include? | Neurology perspectives [elsevier.es]
- 20. Effect and cardiovascular safety of adding rosiglitazone to insulin therapy in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Rosiglitazone maleate
Essential Safety and Handling of Rosiglitazone Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like this compound is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves a combination of engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Ensure adequate ventilation in areas where the compound is handled.[1][2]
-
Use of a fume hood or other appropriate exhaust ventilation is recommended, especially when dealing with powders or creating aerosols.[1][2]
-
Provide readily accessible safety showers and eye wash stations.[1][2]
Personal Protective Equipment: A summary of recommended PPE is provided in the table below.
| PPE Category | Item | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | OSHA's 29 CFR 1910.133 or European Standard EN166[3] |
| Hand Protection | Chemical-resistant rubber gloves | |
| Skin and Body Protection | Impervious clothing, lab coat | |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if ventilation is inadequate or dust is generated) |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from strong oxidizing agents and strong acids.[3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid measures are crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][5] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][3][5] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[1][3] |
Spill and Disposal Management
A clear plan for managing spills and disposing of this compound waste is essential for environmental protection and laboratory safety.
Spill Containment:
-
Avoid dust formation.
-
Sweep up and shovel into suitable containers for disposal.[3]
-
For liquid spills, absorb with an inert material (e.g., sand, silica gel).
Disposal:
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]
-
Do not allow product to reach sewage system.[6]
Operational Workflows
The following diagrams illustrate standardized procedures for handling this compound, from routine laboratory use to emergency spill response.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
